molecular formula C11H8FN5 B017678 (4-Fluorophenyl)(9H-purin-6-yl)amine CAS No. 73663-95-3

(4-Fluorophenyl)(9H-purin-6-yl)amine

カタログ番号: B017678
CAS番号: 73663-95-3
分子量: 229.21 g/mol
InChIキー: SCRHVVOELSYCSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4-Fluorophenyl)(9H-purin-6-yl)amine (CAS 73663-95-3) is a fluorinated purine derivative with the molecular formula C₁₁H₈FN₅ and a molecular weight of 229.21 g/mol. This compound is categorized as a 6-aminopurine, a class of organic compounds known for their role as core structures in nucleotides and significant biological activities. The incorporation of a fluorophenyl group enhances its potential for interaction with various biological targets, making it a valuable scaffold in medicinal chemistry and drug discovery research. As a purine analog, this compound serves as a key intermediate in the synthesis of more complex molecules. Its structure allows for potential exploration in several research areas, including enzyme inhibition, oncology, and virology. Researchers can leverage its chemical properties for nucleophilic substitution reactions, where the amine functional groups can be further modified through acylation or alkylation to create novel derivatives for structure-activity relationship (SAR) studies. Applications & Research Value: • Medicinal Chemistry: A versatile building block for the design and synthesis of novel purine-based compounds. • Biochemical Research: Useful as a core structure for investigating interactions with enzymes and cellular receptors. • Drug Discovery: Serves as a lead compound for developing potential therapeutic agents with tailored properties. Handling & Safety: This product is intended for research purposes only. It is strictly not intended for diagnostic or therapeutic use, or for human consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(4-fluorophenyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRHVVOELSYCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223881
Record name 7H-Adenine, N-(p-fluorophenyl)-
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Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73663-95-3
Record name 7H-Adenine, N-(p-fluorophenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(p-Fluorophenyl)adenine
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Adenine, N-(p-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of (4-Fluorophenyl)(9H-purin-6-yl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This protocol is intended for informational purposes for qualified researchers in a laboratory setting. All chemical manipulations should be performed in a fume hood with appropriate personal protective equipment.

Proposed Synthetic Pathway

The most direct and common method for the synthesis of N6-arylpurines is the reaction of a 6-halopurine, typically 6-chloropurine, with the corresponding aniline derivative. In this case, 6-chloropurine is reacted with 4-fluoroaniline. The reaction is a nucleophilic aromatic substitution, where the amine group of 4-fluoroaniline attacks the electron-deficient C6 position of the purine ring, displacing the chloride leaving group.[1]

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N6-substituted purine derivatives.[2][3]

Materials:

  • 6-Chloropurine

  • 4-Fluoroaniline

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))[4]

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[4]

  • Reagents for work-up and purification (e.g., water, ethyl acetate, hexane, silica gel)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-chloropurine (1.0 equivalent) in a suitable anhydrous solvent.[4]

  • Addition of Reagents: To the stirred solution, add 4-fluoroaniline (1.0-1.2 equivalents) followed by a non-nucleophilic base (1.5-2.0 equivalents).[4]

  • Reaction: The reaction mixture is then heated to a temperature ranging from 80-120 °C.[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (4-Fluorophenyl)(9H-purin-6-yl)amine.

Quantitative Data

As this is a representative protocol, specific quantitative data such as yield, melting point, and spectroscopic data would need to be determined experimentally. The following table outlines the expected data to be collected and characterized.

ParameterExpected Data
Yield To be determined experimentally
Melting Point To be determined experimentally
¹H NMR Characteristic peaks for the purine and fluorophenyl protons
¹³C NMR Characteristic peaks for the purine and fluorophenyl carbons
Mass Spectrometry Molecular ion peak corresponding to C₁₁H₈FN₅ (M+H)⁺
Purity (HPLC) >95%

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 6-Chloropurine in Anhydrous Solvent B Add 4-Fluoroaniline and Base A->B Under Inert Atmosphere C Heat Reaction Mixture (80-120 °C) B->C D Monitor Reaction by TLC/LC-MS C->D Periodic Sampling E Solvent Removal D->E Upon Completion F Aqueous Work-up E->F G Column Chromatography F->G H Pure this compound G->H

Caption: General workflow for the synthesis of the target compound.

Potential Biological Significance

Purine analogues are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[5] N6-substituted purine derivatives, in particular, have been investigated for their potential as:

  • Antitumor agents: Many purine derivatives exhibit cytotoxic effects against various cancer cell lines.[3][6]

  • Antiviral agents: Some N6-substituted purines have shown activity against viruses.[3]

  • Kinase inhibitors: The purine scaffold is a common feature in many kinase inhibitors, which are crucial in cell signaling pathways.[3]

The biological activity of this compound would need to be determined through specific biological assays. A hypothetical signaling pathway that could be investigated is the inhibition of a cyclin-dependent kinase (CDK), a common target for purine-based anticancer drugs.

G Hypothetical Signaling Pathway Inhibition A This compound B Cyclin-Dependent Kinase (CDK) A->B Binds to ATP-binding site F Inhibition C Phosphorylation of Target Proteins B->C D Cell Cycle Progression C->D E Cell Proliferation D->E F->C Inhibits

Caption: Hypothetical inhibition of a CDK signaling pathway.

References

An In-Depth Technical Guide on the Physicochemical Properties of (4-Fluorophenyl)(9H-purin-6-yl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic purine derivative, (4-Fluorophenyl)(9H-purin-6-yl)amine. While experimental data for this specific compound is limited in publicly available literature, this document compiles available information, outlines standard experimental protocols for determining key physicochemical parameters, and discusses the potential biological significance of this class of molecules.

Chemical Identity and Structure

This compound, also known as N-(4-fluorophenyl)-9H-purin-6-amine, is a synthetic organic compound featuring a purine core substituted with a 4-fluorophenyl group at the 6-position amino group.

Table 1: General Information

IdentifierValue
IUPAC Name N-(4-fluorophenyl)-9H-purin-6-amine
Synonyms This compound, N-(p-Fluorophenyl)adenine
CAS Number 73663-95-3[1]
Molecular Formula C₁₁H₈FN₅[1]
Molecular Weight 229.21 g/mol [1]
Chemical Structure Chemical structure of this compound

Physicochemical Properties

Table 2: Physicochemical Data Summary (Predicted and Experimental)

PropertyValueSource
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
logP Not available-
Polar Surface Area (PSA) 66.5 Ų[1]
Melting Point

The melting point is a critical indicator of a compound's purity and identity. For crystalline solids, a sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

A standard method for determining the melting point is the capillary method.

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) close to the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility

Solubility in aqueous and organic solvents is a crucial parameter for drug development, affecting formulation, administration, and bioavailability.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity Constant (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values, which significantly influences its solubility, permeability, and interaction with biological targets. The purine ring system contains several nitrogen atoms that can be protonated or deprotonated.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining pKa values.

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, the purine scaffold is a well-established pharmacophore present in numerous biologically active molecules. Purine derivatives are known to interact with a variety of biological targets, including:

  • Kinases: Many purine analogs act as inhibitors of protein kinases by competing with ATP for the binding site. For instance, related pyrimidine derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways[2].

  • Adenosine Receptors: As an analog of adenine, the compound may interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G-protein coupled receptors involved in a wide range of physiological processes.

  • Other Enzymes: Purine derivatives can also inhibit other enzymes involved in nucleic acid metabolism, such as polymerases and helicases, leading to potential antiviral or anticancer activities.

Given the structural similarities to known kinase inhibitors and adenosine receptor ligands, it is plausible that this compound could exhibit activity in these areas.

Hypothetical Kinase Inhibition Workflow

The following diagram illustrates a general workflow for screening and characterizing a compound like this compound as a potential kinase inhibitor.

Kinase_Inhibition_Workflow cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Cellular and In Vivo Evaluation A Compound Synthesis and Purification B High-Throughput Screening (Panel of Kinases) A->B C IC50 Determination (Dose-Response Curve) B->C Identified Hits D Mechanism of Action Studies (e.g., ATP Competition Assay) C->D E Selectivity Profiling (Against Related Kinases) C->E F Cell-Based Assays (Target Engagement, Downstream Signaling) E->F Selective Hits G In Vivo Efficacy Studies (Animal Models) F->G

Caption: General workflow for kinase inhibitor discovery.

Generic Adenosine Receptor Signaling

The diagram below depicts a simplified, generic signaling pathway for adenosine receptors, which are potential targets for purine derivatives.

Adenosine_Receptor_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine or Analog AR Adenosine Receptor (GPCR) Adenosine->AR G_protein G-Protein AR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces/inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response leads to

Caption: Simplified adenosine receptor signaling pathway.

Conclusion

This compound is a synthetic purine derivative with potential for biological activity, likely as a kinase inhibitor or an adenosine receptor modulator. While specific experimental data on its physicochemical properties are currently lacking, this guide provides standard protocols for their determination. Further research is warranted to fully characterize this compound and elucidate its potential therapeutic applications. The provided workflows and pathway diagrams offer a conceptual framework for future investigations into the biological activity of this and related molecules.

References

(4-Fluorophenyl)(9H-purin-6-yl)amine: A Technical Guide to its Presumed Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data for the compound (4-Fluorophenyl)(9H-purin-6-yl)amine. This guide is constructed based on the well-established activities of structurally related N-aryl purine analogues and provides a framework for its potential mechanism of action, experimental evaluation, and relevant signaling pathways.

Introduction

This compound belongs to the class of N-substituted purine derivatives. This class of compounds is of significant interest to researchers in oncology and drug discovery due to their established role as inhibitors of protein kinases.[1][2] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] The purine scaffold, mimicking the endogenous ATP molecule, serves as a privileged structure for designing kinase inhibitors that compete for the ATP-binding site.[1][2] The N6-phenyl substitution, as seen in this compound, is a common feature in many potent kinase inhibitors, contributing to their binding affinity and selectivity.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for N-aryl-purine analogues is the competitive inhibition of ATP binding to the active site of protein kinases.[1][2] By occupying the ATP-binding pocket, these compounds prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby disrupting the downstream signaling cascade. The fluorophenyl moiety likely engages in hydrophobic and hydrogen bonding interactions within the kinase's active site, contributing to the inhibitor's potency and selectivity.

Affected Signaling Pathways

Given the broad targeting of many purine-based inhibitors, this compound could potentially modulate several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A generalized representation of a kinase-mediated signaling pathway that could be inhibited by this compound is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Drives Inhibitor This compound Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Generic Kinase Signaling Pathway Inhibition.

Quantitative Data on Structurally Related N-Aryl Purine Analogues

While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity (IC50 values) of structurally similar N-aryl purine derivatives against various cancer cell lines. This data provides a potential reference for the expected potency of the title compound.

Compound/Derivative ClassCell LineAssay TypeIC50 (µM)
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesVarious Cancer Cell LinesCytotoxicity AssayLow nM to µM range
2,6,9-trisubstituted purine derivativesLeukemia-related Tyrosine KinasesKinase Inhibition Assay0.040 - 0.090
6,9-disubstituted purine analogsHuh7 (Liver Cancer)Cytotoxicity Assay0.08 - 0.13
6,9-disubstituted purine analogsHCT116 (Colon Cancer)Cytotoxicity Assay0.05 - 21.8
6,9-disubstituted purine analogsMCF7 (Breast Cancer)Cytotoxicity Assay0.05 - 21.8

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of purine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring ATP consumption.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in a suitable kinase assay buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 10 µL of a kinase/substrate mixture containing the purified target kinase and its specific substrate in the kinase assay buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of an ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate an ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to room temperature.

    • Add 25 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Data Analysis:

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start Compound_Dilution Prepare serial dilutions of This compound Start->Compound_Dilution Reaction_Setup Add compound, kinase, and substrate to well Compound_Dilution->Reaction_Setup Initiate_Reaction Add ATP to start reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation ATP_Detection Add luminescence reagent Incubation->ATP_Detection Measure_Signal Read luminescence on plate reader ATP_Detection->Measure_Signal Data_Analysis Calculate % inhibition and IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Compound_Treatment Treat cells with serially diluted compound Seed_Cells->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution to each well Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Formazan_Solubilization Solubilize formazan crystals Incubation_2_4h->Formazan_Solubilization Measure_Absorbance Read absorbance at 570 nm Formazan_Solubilization->Measure_Absorbance Data_Analysis Calculate % viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Cell Viability (MTT) Assay Workflow.

Conclusion

References

Potential Kinase Targets of (4-Fluorophenyl)(9H-purin-6-yl)amine and Structurally Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific kinase profiling data for (4-Fluorophenyl)(9H-purin-6-yl)amine is not extensively available in public literature, the purine scaffold is a well-established pharmacophore in kinase inhibitor design. To provide a comprehensive technical overview of potential kinase targets for compounds with this structural motif, this guide will focus on the extensively studied and structurally related compound, Sotrastaurin (AEB071) . Sotrastaurin is a potent inhibitor of the Protein Kinase C (PKC) family and other significant kinases, offering valuable insights into the potential biological activities of this compound. This document will serve as a detailed resource for researchers, scientists, and drug development professionals by presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Kinase Inhibition Profile of Sotrastaurin (AEB071)

Sotrastaurin has been demonstrated to be a potent, orally active, pan-PKC inhibitor. Its inhibitory activity extends to multiple isoforms of PKC, and it has also been shown to inhibit Glycogen Synthase Kinase 3 (GSK3). The following table summarizes the quantitative data for Sotrastaurin's kinase inhibition.

Kinase TargetInhibition Constant (Ki)IC50Assay Type
PKCθ0.22 nM[1][2]Cell-free
PKCβI0.64 nM[2]Cell-free
PKCα0.95 nM[2]Cell-free
PKCη1.8 nM[2]Cell-free
PKCδ2.1 nM[2]Cell-free
PKCε3.2 nM[2]Cell-free
GSK3β172 nM[2]
GSK3α229 nM[2]

Key Signaling Pathways Modulated by Sotrastaurin

The primary mechanism of action of Sotrastaurin is through the competitive inhibition of ATP binding to the catalytic domain of PKC isoforms. This inhibition disrupts downstream signaling cascades crucial for various cellular processes, including immune responses and cell proliferation.

Protein Kinase C (PKC) Signaling Pathway

The PKC family of serine/threonine kinases are key regulators of a multitude of cellular functions. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG), which is produced following the activation of phospholipase C (PLC) by cell surface receptors. In the context of T-lymphocyte activation, engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 leads to the activation of PKCθ. This, in turn, activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of genes essential for T-cell activation, proliferation, and cytokine production. Sotrastaurin, by inhibiting PKCθ, effectively blocks this cascade, leading to an immunosuppressive effect.[2][3][4]

PKC_NFkB_Pathway TCR_CD28 TCR/CD28 Engagement PLC PLCγ TCR_CD28->PLC activates DAG DAG PLC->DAG produces PKC PKCθ DAG->PKC activates IKK IKK Complex PKC->IKK activates Sotrastaurin Sotrastaurin Sotrastaurin->PKC inhibits IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (e.g., IL-2) Nucleus->Gene_Expression induces

Figure 1: Sotrastaurin's Inhibition of the PKC/NF-κB Signaling Pathway in T-Cells.
Glycogen Synthale Kinase 3 (GSK3) and Wnt/β-Catenin Signaling

Sotrastaurin also targets GSK3α and GSK3β. GSK3 is a constitutively active kinase that plays a pivotal role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation and development. By inhibiting GSK3, Sotrastaurin can mimic Wnt signaling, leading to the stabilization of β-catenin and activation of downstream gene expression.[2][5]

GSK3_Wnt_Pathway cluster_destruction Destruction Complex GSK3 GSK3 Beta_Catenin β-Catenin GSK3->Beta_Catenin phosphorylates Axin Axin APC APC Sotrastaurin Sotrastaurin Sotrastaurin->GSK3 inhibits Proteasome Proteasomal Degradation Beta_Catenin->Proteasome targeted for Nucleus Nucleus Beta_Catenin->Nucleus accumulates and translocates to TCF_LEF TCF/LEF Nucleus->TCF_LEF binds Gene_Expression Wnt Target Gene Expression TCF_LEF->Gene_Expression activates

Figure 2: Modulation of Wnt/β-Catenin Signaling by Sotrastaurin through GSK3 Inhibition.

Experimental Protocols

The determination of kinase inhibition constants is fundamental in drug discovery. A widely used method for assessing the potency of kinase inhibitors is the in vitro kinase assay.

In Vitro Kinase Assay: Scintillation Proximity Assay (SPA)

A detailed protocol for a cell-free kinase assay using scintillation proximity assay (SPA) technology to determine the inhibitory activity of compounds against PKC isotypes is described below.[1]

Materials:

  • Buffer: 20 mM Tris-HCl, pH 7.4, 0.1% bovine serum albumin (BSA)

  • Substrate: Biotinylated peptide substrate (1.5 µM)

  • ATP: [³³P]ATP (10 µM)

  • Cofactors: 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂

  • Enzyme: Purified PKC isotypes (25-400 ng/mL)

  • Lipid Vesicles: 30 mol% phosphatidylserine, 5 mol% diacylglycerol (DAG), and 65 mol% phosphatidylcholine (final lipid concentration of 0.5 µM)

  • Stop Solution: 100 mM EDTA, 200 µM ATP, 0.1% Triton X-100

  • Detection: Streptavidin-coated scintillation proximity assay (SPA) beads (0.375 µ g/well )

Procedure:

  • Reaction Setup: In a suitable microplate, combine the reaction buffer, peptide substrate, [³³P]ATP, cofactors, and lipid vesicles.

  • Enzyme Addition: Add the specific PKC isotype to initiate the reaction.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., Sotrastaurin).

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding the stop solution containing EDTA and excess unlabeled ATP.

  • SPA Bead Addition: Add the streptavidin-coated SPA beads. The biotinylated, phosphorylated substrate will bind to the beads.

  • Signal Detection: When the radiolabeled phosphate is in close proximity to the scintillant in the beads, it will emit light. Measure the incorporated radioactivity using a microplate scintillation counter (e.g., MicroBetaTrilux).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the Ki or IC50 value by fitting the data to a dose-response curve.

SPA_Workflow A 1. Prepare Reaction Mixture (Buffer, Substrate, [³³P]ATP, Cofactors, Lipids) B 2. Add Test Compound (e.g., Sotrastaurin) A->B C 3. Initiate Reaction (Add PKC Enzyme) B->C D 4. Incubate (60 min at room temp) C->D E 5. Terminate Reaction (Add Stop Solution) D->E F 6. Add SPA Beads E->F G 7. Measure Radioactivity (Scintillation Counter) F->G H 8. Data Analysis (Calculate Ki/IC50) G->H

Figure 3: Experimental Workflow for a Scintillation Proximity Assay (SPA) to Determine Kinase Inhibition.

Conclusion

While direct kinase profiling of this compound is limited, the analysis of the structurally related compound, Sotrastaurin (AEB071), provides a robust framework for understanding its potential biological targets and mechanisms of action. Sotrastaurin is a potent inhibitor of multiple PKC isoforms and GSK3, thereby modulating critical signaling pathways such as the NF-κB and Wnt/β-catenin pathways. These activities underscore its therapeutic potential as an immunosuppressant and an anti-cancer agent. The detailed experimental protocols provided herein offer a guide for the further investigation and characterization of novel purine-based kinase inhibitors. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic utility of this class of compounds.

References

Antiviral Properties of Fluorophenyl Purine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge posed by viral diseases necessitates a continuous search for novel antiviral agents. Among the promising classes of compounds, fluorophenyl purine derivatives have emerged as a significant area of interest due to their potential to inhibit viral replication across a spectrum of viruses. The strategic incorporation of a fluorophenyl group into the purine scaffold can profoundly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth overview of the antiviral properties of fluorophenyl purine derivatives, focusing on their mechanism of action, structure-activity relationships, and a summary of their activity against various viral targets.

Mechanism of Action: A Multi-faceted Approach to Viral Inhibition

The primary antiviral mechanism of many fluorophenyl purine derivatives lies in their ability to act as nucleoside analogues, thereby disrupting viral nucleic acid synthesis.[1] For these compounds to exert their effect, they typically require intracellular phosphorylation to their active triphosphate form by host or viral kinases.[2] This active metabolite can then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase.[2][3] Once incorporated, these analogues can lead to chain termination or introduce mutations, ultimately halting viral replication.[3]

Another key target for some purine derivatives is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo biosynthesis of purine nucleotides.[4] By inhibiting IMPDH, these compounds can deplete the intracellular pool of guanine nucleotides, which are essential for viral replication.[1]

The following diagram illustrates the general mechanism of action for nucleoside analogue fluorophenyl purine derivatives:

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Compound Fluorophenyl Purine Derivative (Prodrug) MP Monophosphate (MP) Compound->MP Host/Viral Kinase DP Diphosphate (DP) MP->DP Host Kinase TP Active Triphosphate (TP) DP->TP Host Kinase Polymerase Viral RNA/DNA Polymerase TP->Polymerase Competitive Inhibition Replication Viral Genome Replication Polymerase->Replication Inhibition Inhibition of Replication Polymerase->Inhibition

Caption: General activation and mechanism of action of nucleoside analogue fluorophenyl purine derivatives.

Antiviral Activity: Quantitative Data Summary

The antiviral activity of fluorophenyl purine derivatives has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including 50% effective concentration (EC50), 99% effective concentration (EC99), and 50% inhibitory concentration (IC50) values.

Table 1: Antiviral Activity Against Influenza Virus

CompoundVirus StrainCell LineAssay TypeEC99 (µM)Reference
5'-O-naphthyl(methoxy-L-alaninyl) ProTide of 6-O-methyl-2'-fluoro-2'-deoxyguanosineInfluenza AMDCKCellular Assay~12[5]
5'-O-naphthyl(methoxy-L-alaninyl) ProTide of 6-O-ethyl-2'-fluoro-2'-deoxyguanosineInfluenza AMDCKCellular Assay~12[5]
5'-O-naphthyl(methoxy-L-alaninyl) ProTide of 2'-deoxy-2'-fluoro-6-chloroguanosineInfluenza AMDCKCellular Assay~12[5]
5'-O-naphthyl(ethoxy-L-alaninyl) ProTide of 6-O-ethyl-2'-fluoro-2'-deoxyguanosineInfluenza AMDCKCellular Assay~12[5]
2'-Deoxy-2'-fluoroguanosine and its congenersInfluenza AMDCKCytotoxicity/Antiviral15-23 (IC50)[6]

Table 2: Antiviral Activity Against Rhinovirus

CompoundVirus SerotypeIC50 (µM)Reference
6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine1B0.03[7]

Table 3: Antiviral Activity Against SARS-CoV-2

CompoundVirus StrainEC50 (µM)Reference
2'-α-fluoro-2'-β-C-(fluoromethyl) purine nucleotide prodrug (Compound 15)20SF1070.56 ± 0.06[8]
2'-α-fluoro-2'-β-C-(fluoromethyl) purine nucleotide prodrug (Compound 15)Omicron BA.50.96 ± 0.23[8]

Table 4: Antiviral Activity Against Herpes Simplex Virus (HSV) and Other DNA Viruses

CompoundVirusEC50 (µg/mL)Reference
2-amino-6-chloropurine derivativeHSV-1, HSV-20.1 - 0.4[9]
2-amino-6-chloropurine derivativeCMV, VZV0.006 - 0.3[9]

Structure-Activity Relationships (SAR)

The antiviral potency of fluorophenyl purine derivatives is significantly influenced by the nature and position of substituents on both the purine ring and the fluorophenyl moiety.

  • Substitution on the Purine Ring: The presence of a 2-amino group on the purine base has been shown to be crucial for activity against Hepatitis C virus and influenza virus.[6][10] Modifications at the 6-position of the purine ring, such as with O-methyl or O-ethyl groups, in combination with a ProTide approach, have yielded potent anti-influenza agents.[5] For antirhinovirus activity, a lipophilic, electron-withdrawing substituent at the C-2 position of the purine ring was found to be optimal.[7]

  • The Fluorophenyl Group: The position of the fluorine atom on the phenyl ring can impact activity. For instance, a review on the synthesis of purine derivatives mentions the creation of 6-chloro-8-(4-fluorophenyl)-3H-purine.[11]

The following diagram illustrates the key structural features influencing the antiviral activity of fluorophenyl purine derivatives.

SAR_Diagram cluster_substituents Key Substituent Positions Core Purine Core R1 R1 (e.g., -NH2 at C2) Crucial for HCV & Flu activity Core->R1 R2 R2 (e.g., -Cl, -OCH3 at C6) Modulates activity Core->R2 R3 R3 (e.g., Trifluoromethyl at C2) Optimal for Rhinovirus Core->R3 FP Fluorophenyl Group Influences potency & PK Core->FP

Caption: Key structure-activity relationships for fluorophenyl purine derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of antiviral compounds. Below are outlines of common assays used to determine the antiviral efficacy of fluorophenyl purine derivatives.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Workflow:

CPE_Assay_Workflow A Seed host cells in a 96-well plate B Incubate until confluent monolayer forms A->B D Infect cells with virus (pre- or post-treatment with compound) B->D C Prepare serial dilutions of test compounds C->D E Incubate for a defined period (e.g., 48-72h) D->E F Assess cell viability (e.g., using Crystal Violet or Neutral Red staining) E->F G Calculate EC50/IC50 values F->G

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Detailed Steps:

  • Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for HSV) in 96-well microtiter plates at a density that allows for the formation of a confluent monolayer overnight.[12]

  • Compound Preparation: Prepare serial dilutions of the fluorophenyl purine derivatives in cell culture medium.

  • Infection and Treatment: The cells can be treated with the compound before, during, or after viral infection. For a typical assay, the cell monolayer is washed, and then the virus inoculum and the compound dilutions are added.[12]

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until significant CPE is observed in the virus control wells (no compound).[12]

  • Quantification of CPE: The extent of cell death is quantified using a cell viability stain such as Crystal Violet or Neutral Red. The absorbance is read using a microplate reader.[12]

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is calculated by plotting the percentage of CPE inhibition against the compound concentration.

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the test compound.

Workflow:

Yield_Reduction_Workflow A Infect confluent cell monolayers with virus B Treat cells with different concentrations of the compound A->B C Incubate for one viral replication cycle B->C D Harvest supernatant and/or cell lysate C->D E Determine viral titer using a titration assay (e.g., Plaque Assay or TCID50) D->E F Calculate the reduction in viral titer compared to untreated control E->F

Caption: Workflow for a Virus Yield Reduction Assay.

Detailed Steps:

  • Infection and Treatment: Infect confluent monolayers of a suitable host cell line with the virus at a specific multiplicity of infection (MOI). After an adsorption period, the inoculum is removed, and the cells are washed and overlaid with medium containing various concentrations of the test compound.

  • Incubation: Incubate the cultures for a period that allows for one round of viral replication.

  • Harvesting: At the end of the incubation period, the supernatant and/or the cells are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virus particles.[12]

  • Virus Titration: The viral titer in the harvested samples is determined using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.[12]

  • Data Analysis: The concentration of the compound that reduces the virus yield by 50% or 90% (IC50 or IC90) is calculated by comparing the viral titers in the treated samples to that of the untreated virus control.

Conclusion

Fluorophenyl purine derivatives represent a versatile and potent class of antiviral agents. Their mechanism of action, primarily through the disruption of viral nucleic acid synthesis, offers a broad-spectrum potential. The structure-activity relationship studies provide a rational basis for the design of new and more effective derivatives. The continued exploration of this chemical space, guided by robust in vitro and in vivo evaluation, holds significant promise for the development of the next generation of antiviral therapeutics.

References

In-depth Technical Guide: Cytotoxic Effects of (4-Fluorophenyl)(9H-purin-6-yl)amine on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the cytotoxic effects of the compound (4-Fluorophenyl)(9H-purin-6-yl)amine on cancer cells.

While the core structure, a substituted purine, is a well-established scaffold for the development of anticancer agents, and numerous derivatives incorporating a fluorophenyl group have been synthesized and evaluated, the specific compound "this compound" does not appear in the reviewed literature.

This technical guide will, therefore, address the broader context of related purine analogs and the general methodologies used to assess their cytotoxic effects, providing a framework for the potential evaluation of "this compound."

Context: Purine Analogs in Cancer Therapy

Purine analogs are a class of antimetabolite drugs that mimic naturally occurring purines (adenine and guanine), which are fundamental components of DNA and RNA. By interfering with the synthesis of nucleic acids, these analogs can inhibit cell division and induce apoptosis, making them effective chemotherapeutic agents. Several purine analogs are clinically used to treat various cancers.

The general structure of the compound suggests it is an N6-substituted adenine derivative. Modifications at the N6 position of the purine ring have been a fertile area of research for developing new anticancer drugs with improved efficacy and selectivity. The presence of a fluorophenyl group is also a common strategy in medicinal chemistry to enhance biological activity, often by improving metabolic stability or target binding affinity.

Data Presentation: A Template for Future Studies

Should data for this compound become available, it would typically be presented in a tabular format to facilitate comparison across different cancer cell lines and with standard chemotherapeutic agents. The most common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Hypothetical IC50 Values for this compound across Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast AdenocarcinomaData not availableReference value
HeLaCervical CarcinomaData not availableReference value
A549Lung CarcinomaData not availableReference value
HepG2Hepatocellular CarcinomaData not availableReference value
HCT116Colon CarcinomaData not availableReference value

Experimental Protocols: Standard Methodologies for Assessing Cytotoxicity

The following are detailed experimental protocols that would be employed to determine the cytotoxic effects of a novel compound like this compound.

3.1. Cell Culture and Maintenance

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116) and a normal cell line (e.g., HEK293) would be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

3.4. Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the standard workflows for evaluating the cytotoxic effects of a novel compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow start Compound Synthesis This compound treatment Treatment with Compound start->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 Value viability->ic50 ic50->apoptosis ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot) ic50->mechanism data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis mechanism->data_analysis conclusion Conclusion on Cytotoxic Effects data_analysis->conclusion

Caption: General experimental workflow for assessing cytotoxicity.

signaling_pathway compound This compound receptor Cell Surface Receptor (e.g., Kinase) compound->receptor Inhibits (?) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates bcl2 Bcl-2 akt->bcl2 Inhibits bax Bax bcl2->bax Inhibits caspase9 Caspase-9 bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical PI3K/Akt signaling pathway modulation.

Conclusion

While there is a strong rationale for investigating the cytotoxic properties of "this compound" based on the known activities of related purine analogs, there is currently no published data on this specific compound. The experimental protocols and data presentation formats outlined in this guide provide a standard framework for how such an investigation would be conducted and its results communicated to the scientific community. Future research is required to synthesize this compound and evaluate its potential as an anticancer agent. Researchers in the field of drug development are encouraged to explore this and similar novel purine derivatives.

Structural Analogs of (4-Fluorophenyl)(9H-purin-6-yl)amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of the structural analogs of (4-Fluorophenyl)(9H-purin-6-yl)amine, a purine derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and potential mechanisms of action of this class of compounds. The information presented herein is curated from scientific literature and is intended to serve as a foundational resource for the design and development of novel therapeutic agents.

Core Compound: this compound

This compound, also known as N-(4-fluorophenyl)-9H-purin-6-amine or N-(p-Fluorophenyl)adenine, is a synthetic purine derivative. The core structure consists of a purine ring system substituted at the C6 position with a 4-fluorophenylamino group. This structural motif is a common feature in a variety of biologically active molecules, particularly kinase inhibitors. The fluorine substitution on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound typically involves the nucleophilic aromatic substitution of a leaving group at the C6 position of a purine precursor with 4-fluoroaniline or its derivatives. A common and efficient method for this transformation is the Buchwald-Hartwig amination.

Alternatively, a multi-step synthesis commencing from 5-amino-1-aryl-1H-imidazole-4-carbonitriles can be employed to construct the purine ring system with the desired N9-aryl substituent.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution on 6-Chloropurine

This protocol describes a general method for the synthesis of N6-substituted purine analogs, which can be adapted for the synthesis of this compound and its derivatives.

Materials:

  • 6-Chloropurine

  • 4-Fluoroaniline

  • Solvent (e.g., n-butanol, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • To a solution of 6-chloropurine (1 equivalent) in the chosen solvent, add the substituted aniline (e.g., 4-fluoroaniline, 1.1 equivalents) and the base (1.1 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 6-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired N6-substituted purine analog.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a more modern and often higher-yielding approach for the C-N bond formation.

Materials:

  • 6-Chloropurine

  • 4-Fluoroaniline

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs2CO3, K3PO4)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-chloropurine (1 equivalent), 4-fluoroaniline (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) with stirring for the required time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure product.

Biological Activity and Data Presentation

Structural analogs of this compound have been investigated for their potential as anticancer agents, with many exhibiting cytotoxic effects against various cancer cell lines. The primary mechanism of action for many N6-arylpurine derivatives is believed to be the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

The following tables summarize the quantitative biological data for structurally related compounds.

Table 1: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs [1]

Compound IDR Group at C6Cell LineIC50 (µM)
Analog 1 4-(Phenyl)piperazin-1-ylHuh717.9
HCT116>50
MCF734.5
Analog 2 4-(4-Tolyl)piperazin-1-ylHuh714.2
HCT11645.1
MCF729.8
Analog 3 4-(4-Methoxyphenyl)piperazin-1-ylHuh723.6
HCT116>50
MCF741.2
Analog 4 4-(4-Fluorophenyl)piperazin-1-ylHuh731.5
HCT116>50
MCF748.7
Analog 5 4-(4-Chlorophenyl)piperazin-1-ylHuh728.9
HCT116>50
MCF739.1
Fludarabine (Reference)Huh728.4
HCT116>50
MCF7>50
5-Fluorouracil (Reference)Huh730.6
HCT1164.9
MCF711.2

Note: The core structure for the analogs in Table 1 is 9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine.

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound IDSubstituent on N-phenyl ringCell LineIC50 (µM)
Comparator 1 2-nitroPC395
MCF-7>100
Comparator 2 3-nitroPC352
MCF-7>100
Comparator 3 4-nitroPC380
MCF-7100
Imatinib (Reference)PC340
MCF-798
Experimental Protocols for Biological Assays

Protocol 3: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Huh7, HCT116, MCF7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

N6-substituted purine analogs are well-documented as inhibitors of various protein kinases. The purine scaffold mimics the adenine moiety of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and block their catalytic activity. The disruption of kinase-mediated signaling pathways can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.

Based on the structure of this compound and the known activities of related compounds, it is plausible that its analogs could target key signaling pathways implicated in cancer, such as:

  • MAPK/ERK Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, metabolism, and survival.

  • Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

The following diagrams illustrate the general principles of kinase inhibition by purine analogs and a representative signaling pathway.

G cluster_synthesis General Synthesis Workflow Start 6-Chloropurine Reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig) Start->Reaction Amine 4-Fluoroaniline Amine->Reaction Product This compound and Analogs Reaction->Product

A simplified workflow for the synthesis of target compounds.

G cluster_pathway Generic Kinase Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation Survival TranscriptionFactor->Proliferation Promotes Inhibitor This compound Analog Inhibitor->Kinase1 Inhibits Inhibitor->Kinase2 Inhibits

Inhibition of a kinase cascade by a purine analog.

Conclusion

The structural framework of this compound offers a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. This technical guide has provided an overview of the synthesis, biological activity, and potential mechanisms of action for this class of compounds. The presented experimental protocols and compiled data serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, target specificity, and in vivo efficacy of these analogs is warranted to fully elucidate their therapeutic potential.

References

The Discovery and Development of Purine-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and development of purine-based kinase inhibitors, a significant class of therapeutic agents targeting a wide range of diseases, most notably cancer. The purine scaffold, a privileged structure in medicinal chemistry, has served as a foundational template for the design of potent and selective inhibitors of various protein kinases. This document details the quantitative data of prominent inhibitors, outlines key experimental protocols, and visualizes the intricate signaling pathways and developmental workflows involved in their journey from concept to clinical investigation.

Introduction to Purine-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Purine analogues, due to their structural similarity to the endogenous kinase substrate adenosine triphosphate (ATP), have emerged as a highly successful class of kinase inhibitors.[1] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the transfer of a phosphate group to its substrate.

The development of purine-based kinase inhibitors has evolved from broad-spectrum inhibitors to highly selective agents. Early examples such as 2-aminopurine and caffeine demonstrated the potential of the purine scaffold.[1] Subsequent medicinal chemistry efforts led to the discovery of more potent and selective compounds like roscovitine (seliciclib) and purvalanol A, which have been instrumental in elucidating the roles of specific kinases in various diseases.[2] The 2,6,9-trisubstituted purine core has been a particularly fruitful area of exploration, yielding numerous potent inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, and others.

Quantitative Data of Prominent Purine-Based Kinase Inhibitors

The efficacy and selectivity of kinase inhibitors are paramount for their therapeutic potential. The following tables summarize the in vitro inhibitory activity (IC50 values) and pharmacokinetic properties of key purine-based kinase inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected Purine-Based Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)Reference(s)
Roscovitine (Seliciclib) Cdk1/cyclin B650[3]
Cdk2/cyclin A700[3]
Cdk2/cyclin E700[3]
Cdk5/p25160 - 200[3]
Cdk7~700[3]
Cdk9~700[3]
Purvalanol A Cdk14
Cdk24 - 70
Cdk575 - 240
Cdk4850[2]
AZD0530 (Saracatinib) Src2.7[4]
Abl30[4]
Lck10[4]
Fyn3.3[4]
Yes3.3[4]
EGFR (L858R)160[4]
EGFR (L861Q)170[4]
Table 2: Pharmacokinetic Parameters of Seliciclib (R-roscovitine) in Humans
ParameterValueReference(s)
Dosing Schedule 1250 mg twice daily for 5 days every 3 weeks[5]
Route of Administration Oral[5]
Metabolism Primarily via cytochrome P450 (CYP3A4 and CYP2B6) and glucuronidation[6]
Elimination Fecal (up to 65%) and urinary (up to 43%) excretion[6]
Main Metabolite Carboxylate metabolite[1][5]

Key Experimental Protocols

The discovery and development of purine-based kinase inhibitors rely on a series of well-defined experimental procedures to assess their potency, selectivity, cellular activity, and in vivo efficacy.

In Vitro Kinase Inhibition Assay (Example: CDK2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase in a cell-free system.

Materials:

  • Recombinant active CDK2/Cyclin A enzyme

  • Histone H1 (as substrate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing CDK2/Cyclin A, Histone H1, and kinase assay buffer.

  • Add the test compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, DU145)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8][9][10]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).

  • Monitor tumor volume by measuring the length and width with calipers at regular intervals.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The development of purine-based kinase inhibitors is guided by a deep understanding of the signaling pathways they target and a systematic workflow for discovery and optimization.

Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by purine-based kinase inhibitors.

CDK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2_CyclinE CDK2/Cyclin E CyclinE->CDK2_CyclinE Activates S_Phase_Entry S-Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase_Entry Purine_Inhibitor Purine-Based Inhibitor (e.g., Roscovitine) Purine_Inhibitor->CDK4_6 Inhibits Purine_Inhibitor->CDK2_CyclinE Inhibits

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Progression.

Src_Signaling_Pathway Growth_Factors Growth Factors/ Integrin Signaling Receptor Receptor Growth_Factors->Receptor Src Src Receptor->Src Activates FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration Migration/ Invasion FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Purine_Inhibitor Purine-Based Inhibitor (e.g., AZD0530) Purine_Inhibitor->Src Inhibits

Caption: Src Family Kinase (SFK) Signaling in Cancer.[11][12][13]

Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Proliferation Uncontrolled Proliferation Ras_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition JAK_STAT->Proliferation JAK_STAT->Apoptosis_Inhibition Purine_Inhibitor Purine-Based Inhibitor Purine_Inhibitor->Bcr_Abl Inhibits

Caption: Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML).[14][15][16][17][18]

Experimental Workflow for Purine-Based Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of purine-based kinase inhibitors.

Kinase_Inhibitor_Discovery_Workflow Target_Identification Target Identification and Validation Library_Design Purine-Based Library Design Target_Identification->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_Identification->Hit_to_Lead Lead_Compound Lead Compound Selection Hit_to_Lead->Lead_Compound In_Vitro_Profiling In Vitro Profiling (Potency, Selectivity, ADME) Lead_Compound->In_Vitro_Profiling Cellular_Assays Cellular Assays (Viability, Apoptosis) In_Vitro_Profiling->Cellular_Assays In_Vivo_Models In Vivo Animal Models (Efficacy, PK/PD) Cellular_Assays->In_Vivo_Models Candidate_Selection Preclinical Candidate Selection In_Vivo_Models->Candidate_Selection

Caption: Drug Discovery and Development Workflow for Purine-Based Kinase Inhibitors.[19][20][21]

Conclusion

The purine scaffold has proven to be a remarkably versatile and effective starting point for the development of a multitude of kinase inhibitors with significant therapeutic potential. Through a systematic process of rational design, high-throughput screening, and rigorous preclinical evaluation, researchers have successfully translated our understanding of kinase biology into promising clinical candidates. This guide has provided a snapshot of the key data, methodologies, and conceptual frameworks that underpin this dynamic field. As our knowledge of kinase signaling networks continues to expand, the development of next-generation purine-based inhibitors with enhanced selectivity and efficacy will undoubtedly continue to be a major focus of drug discovery efforts.

References

In Silico Modeling of (4-Fluorophenyl)(9H-purin-6-yl)amine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of (4-Fluorophenyl)(9H-purin-6-yl)amine to protein targets. This document is intended for researchers, scientists, and drug development professionals actively involved in computational drug discovery. The guide details the experimental protocols for molecular docking and molecular dynamics simulations, presents hypothetical binding data in a structured format, and visualizes key workflows and signaling pathways.

Introduction to this compound

This compound is a synthetic compound belonging to the purine family.[1][2][3] Its chemical structure, featuring a purine core and a fluorophenyl group, suggests potential interactions with various biological targets, particularly protein kinases, due to its semblance to endogenous purines like adenine. In silico modeling techniques are crucial for elucidating the potential binding modes, affinities, and dynamic behavior of this compound with its putative protein targets.

Putative Protein Target: Cyclin-Dependent Kinase 2 (CDK2)

Based on the structural similarity of this compound to known kinase inhibitors, a plausible protein target for in silico investigation is Cyclin-Dependent Kinase 2 (CDK2).[4][5][6] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[4] This guide will, therefore, focus on the in silico modeling of this compound binding to human CDK2.

Methodologies for In Silico Modeling

A typical in silico workflow for studying ligand-protein interactions involves molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations to assess the stability of the complex and refine the binding energetics.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol:

  • Protein Preparation:

    • The crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charge states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a molecular builder.

    • The ligand's geometry is optimized using quantum mechanical methods (e.g., DFT with B3LYP/6-31G* basis set).

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A grid box is defined around the ATP-binding site of CDK2.

    • A docking algorithm (e.g., AutoDock Vina, GOLD) is used to generate multiple binding poses of the ligand within the defined grid.

    • The generated poses are scored based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Experimental Protocol:

  • System Preparation:

    • The top-scoring docked pose of the this compound-CDK2 complex is selected as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

    • The system is parameterized using a force field (e.g., AMBER ff19SB for the protein, GAFF2 for the ligand).

  • Simulation Protocol:

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to a target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The system is equilibrated at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • A production MD simulation is run for a specified duration (e.g., 100 ns).

  • Data Analysis:

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.

    • Binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

    • Hydrogen bond analysis is performed to identify key interactions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the in silico modeling of this compound binding to CDK2.

ParameterValueMethod
Molecular Docking
Binding Affinity (kcal/mol)-8.5AutoDock Vina Scoring Function
Predicted Inhibition Constant (Ki)250 nMCalculated from Binding Affinity
Molecular Dynamics
Average RMSD of Ligand (Å)1.2 ± 0.3100 ns MD Simulation
Binding Free Energy (kcal/mol)-25.7 ± 2.1MM/PBSA
Key Interacting ResiduesLEU83, GLU81, LYS33Hydrogen Bond Analysis

Visualizations

The following diagrams illustrate the in silico modeling workflow and a relevant signaling pathway.

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Protein Structure (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligand Ligand Structure Ligand_Prep Ligand Preparation Ligand->Ligand_Prep Docking Docking Simulation PDB_Prep->Docking Ligand_Prep->Docking Scoring Pose Scoring & Selection Docking->Scoring System_Prep System Preparation Scoring->System_Prep MD_Sim MD Simulation System_Prep->MD_Sim Analysis Data Analysis MD_Sim->Analysis

In Silico Modeling Workflow

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F CDK46->E2F releases Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis activates CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb hyper-phosphorylates pRb->E2F releases Inhibitor (4-Fluorophenyl) (9H-purin-6-yl)amine Inhibitor->CDK2 inhibits

CDK2 Signaling Pathway

Conclusion

This technical guide has outlined a comprehensive in silico approach for modeling the binding of this compound to a putative protein target, CDK2. The detailed protocols for molecular docking and molecular dynamics simulations, along with the structured presentation of hypothetical data and clear visualizations, provide a robust framework for computational drug discovery efforts. While the specific binding characteristics of this compound require experimental validation, the methodologies presented here are fundamental to generating initial hypotheses and guiding further research in the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for (4-Fluorophenyl)(9H-purin-6-yl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenyl)(9H-purin-6-yl)amine is a purine derivative that, based on extensive structure-activity relationship (SAR) studies of similar 6-substituted 2-arylaminopurines, is a putative inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2][3][4][5] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against CDK2, a key regulator of the G1/S phase transition of the cell cycle. The provided methodologies can be adapted to screen other kinases as well.

Putative Signaling Pathway

The diagram below illustrates the simplified signaling pathway of CDK2 in cell cycle progression. CDK2, upon binding to its regulatory subunit Cyclin E or Cyclin A, phosphorylates target proteins such as Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent entry into the S phase. Inhibition of CDK2 by compounds like this compound is expected to block this phosphorylation event, leading to cell cycle arrest.

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

Quantitative Data

The following table summarizes the expected quantitative data from the in vitro kinase assay. Researchers should populate this table with their experimental findings.

Kinase TargetSubstrateTest Compound Concentration (µM)% InhibitionIC50 (µM)
CDK2/Cyclin AHistone H1User DefinedUser MeasuredUser Calculated
CDK2/Cyclin EHistone H1User DefinedUser MeasuredUser Calculated
Control Kinase (e.g., CDK1)Control SubstrateUser DefinedUser MeasuredUser Calculated

Experimental Protocols

In Vitro CDK2/Cyclin A Kinase Assay Protocol

This protocol is designed to measure the inhibition of CDK2/Cyclin A kinase activity by this compound using a radiometric filter binding assay.

Materials and Reagents:

  • Enzyme: Recombinant human CDK2/Cyclin A complex

  • Substrate: Histone H1

  • Test Compound: this compound, dissolved in DMSO

  • ATP: Adenosine triphosphate, including [γ-³³P]ATP

  • Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT

  • Assay Plate: 96-well polypropylene plate

  • Filter Plate: 96-well glass fiber filter plate

  • Stop Solution: 75 mM phosphoric acid

  • Scintillation Counter and Scintillation Fluid

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prep_reagents add_components Add Kinase, Substrate, and Test Compound to Assay Plate prep_reagents->add_components pre_incubate Pre-incubate at Room Temperature add_components->pre_incubate initiate_reaction Initiate Reaction with [γ-³³P]ATP pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (Transfer to Filter Plate and Wash) incubate->stop_reaction measure_activity Measure Radioactivity (Scintillation Counting) stop_reaction->measure_activity analyze_data Data Analysis (Calculate % Inhibition and IC50) measure_activity->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro radiometric kinase assay.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the kinase reaction mixture containing CDK2/Cyclin A and Histone H1 in kinase buffer.

    • Prepare the ATP solution containing a mix of unlabeled ATP and [γ-³³P]ATP in kinase buffer.

  • Assay Reaction:

    • To each well of a 96-well polypropylene plate, add 5 µL of the diluted test compound or DMSO (for control wells).

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution to each well.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Filtration:

    • Stop the reaction by transferring the entire reaction volume from the assay plate to a 96-well glass fiber filter plate.

    • Wash the filter plate three times with 100 µL of 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measurement and Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided protocol offers a robust method for evaluating the inhibitory potential of this compound against CDK2/Cyclin A. Based on the chemical structure and related literature, this compound is a promising candidate for further investigation as a CDK inhibitor. The data generated from these experiments will be crucial for understanding its potency, selectivity, and potential as a therapeutic agent. Researchers are encouraged to expand these studies to a broader panel of kinases to establish a comprehensive selectivity profile.

References

Application Notes: (4-Fluorophenyl)(9H-purin-6-yl)amine (Roscovitine/Seliciclib) in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Fluorophenyl)(9H-purin-6-yl)amine, more commonly known as Roscovitine or by its clinical name Seliciclib (CYC202), is a small molecule 2,6,9-trisubstituted purine analog.[1] It functions as a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1][2] Roscovitine exerts its inhibitory effects by competing with ATP for the binding site within the catalytic cleft of the kinase.[1][3] Its primary targets include CDK1, CDK2, CDK5, CDK7, and CDK9.[4] Due to its role in modulating fundamental cellular processes like cell cycle progression, transcription, and apoptosis, Roscovitine is a widely used biological tool in cancer research, neurobiology, and virology.[2][4][5]

In the field of proteomics, Roscovitine is utilized as a chemical probe to investigate CDK-mediated signaling pathways, identify novel kinase targets, and understand the downstream effects of CDK inhibition on the proteome and phosphoproteome.[6][7] Chemical proteomics approaches, such as affinity chromatography and mass spectrometry, are employed to elucidate the on- and off-target effects of the inhibitor, providing a comprehensive view of its mechanism of action.[5][7][8]

Mechanism of Action

Roscovitine's primary mechanism involves the inhibition of CDKs that are crucial for cell cycle progression and transcription.[1] By blocking the activity of these kinases, Roscovitine can induce cell cycle arrest, typically in the G1 or G2/M phase, and trigger apoptosis in various cancer cell lines.[3][4] A key mechanism of its pro-apoptotic effect is the inhibition of CDK7 and CDK9, which are components of the general transcription machinery.[9] This leads to the dephosphorylation of the C-terminal domain of RNA Polymerase II, inhibiting transcription of short-lived anti-apoptotic proteins like Mcl-1.[9][10] The subsequent downregulation of Mcl-1 is a critical event that precedes the induction of apoptosis in several cancer types, including multiple myeloma.[9][11] Furthermore, Roscovitine has been shown to modulate other major signaling pathways, including the p53 and NF-κB pathways.[4][10][12]

Quantitative Data

Table 1: Kinase Inhibitory Activity of Roscovitine
Target Kinase/ComplexIC50 (µM)Source
cdc2/cyclin B (CDK1)0.65[13]
cdk2/cyclin A0.7[13]
cdk2/cyclin E0.7[13]
cdk5/p350.16 - 0.28[13]
CDK7/cyclin H0.49 - 0.8[14]
CDK9/cyclin T~0.4[4]
ERK1 / ERK2>10[4]
CDK4 / CDK6>100[4][13]
Table 2: Cellular Activity of Roscovitine

| Cell Line / Condition | Assay Type | IC50 (µM) | Source | | :--- | :--- | :--- | | Average (various human tumor cell lines) | Growth Inhibition | ~16 |[1] | | Multiple Myeloma cell lines | Cytotoxicity (24h) | 15 - 25 |[1][11] | | LoVo human colorectal cancer (xenograft) | Tumor Growth Inhibition | 100 mg/kg (i.p.) |[4] |

Experimental Protocols

Protocol 1: General Cell Culture Treatment for Proteomic Analysis

This protocol provides a general framework for treating cultured cells with Roscovitine to analyze changes in the proteome or phosphoproteome.

Materials:

  • Roscovitine powder (e.g., CST #9885)[3]

  • Anhydrous DMSO (Dimethyl sulfoxide)[11]

  • Complete cell culture medium appropriate for the cell line

  • Adherent or suspension cells in exponential growth phase

  • Multi-well plates or culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Roscovitine (e.g., 20 mM) by dissolving the powder in DMSO.[3][11] Aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[3] The solution should be used within 3 months to maintain potency.[3]

  • Cell Seeding: Seed cells at a density that allows them to be in the exponential growth phase at the time of treatment and subsequent harvesting. Allow adherent cells to attach overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Roscovitine stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 10-50 µM). A common working concentration is 20 µM.[3] Prepare a vehicle control using the same final concentration of DMSO (typically <0.1%).[11]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Roscovitine or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.[3] The incubation time will depend on the specific cellular process being investigated.

  • Cell Harvesting and Lysis:

    • For adherent cells, wash twice with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and keep on ice for 30 minutes.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in ice-cold lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Downstream Proteomic Analysis: The protein lysates are now ready for downstream applications such as Western Blotting, 1D/2D gel electrophoresis, or mass spectrometry-based proteomics (e.g., TMT labeling, SILAC, or label-free quantification).

Protocol 2: Affinity Chromatography for Target Identification

This protocol outlines a chemical proteomics approach to identify proteins that bind to Roscovitine, helping to confirm known targets and discover novel off-targets.[5][7]

Materials:

  • Roscovitine-immobilized beads (e.g., Roscovitine-linked sepharose)

  • Control beads (e.g., sepharose without ligand)

  • Cell or tissue lysate (prepared as in Protocol 1, but with a non-denaturing lysis buffer)

  • Wash buffer (lysis buffer with lower salt concentration)

  • Elution buffer (e.g., high salt buffer, low pH buffer, or buffer containing free Roscovitine for competitive elution)

  • Sample buffer for SDS-PAGE (e.g., Laemmli buffer)

Procedure:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest using a non-denaturing lysis buffer to preserve protein complexes.

  • Bead Equilibration: Wash the Roscovitine-immobilized beads and control beads with lysis buffer to equilibrate them.

  • Affinity Capture: Incubate the cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation. This allows proteins to bind to the immobilized Roscovitine.

  • Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For competitive elution, incubate the beads with an elution buffer containing a high concentration of free Roscovitine. Alternatively, use a denaturing elution buffer like SDS-PAGE sample buffer.

  • Sample Preparation for MS: Eluted proteins can be separated by SDS-PAGE, and the entire lane can be excised and subjected to in-gel digestion with trypsin.

  • Mass Spectrometry and Data Analysis: Analyze the resulting peptides by LC-MS/MS. Identify proteins that are significantly enriched in the Roscovitine-bead eluate compared to the control-bead eluate to determine specific binders.

Protocol 3: Western Blot for Target Pathway Validation

This protocol is used to validate the effect of Roscovitine on specific target proteins and downstream signaling pathways identified through proteomics.

Materials:

  • Protein lysates from Roscovitine-treated and control cells (from Protocol 1)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1]

  • Primary antibodies (e.g., anti-phospho-Rb, anti-Mcl-1, anti-phospho-RNA Pol II, anti-CDK2)[1][3]

  • HRP-conjugated secondary antibody[1]

  • Enhanced chemiluminescence (ECL) substrate[1]

  • Imaging system

Procedure:

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: After further washing, detect the protein bands using an ECL substrate and an appropriate imaging system.[1]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression or phosphorylation upon Roscovitine treatment.

Visualizations

Roscovitine_Mechanism_of_Action cluster_transcription Transcription Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest CDK7_9 CDK7 / CDK9 RNAPII RNA Pol II CDK7_9->RNAPII Phosphorylates (Activates) mRNA mRNA (e.g., Mcl-1) RNAPII->mRNA Transcription Mcl1 Mcl-1 Protein (Anti-apoptotic) mRNA->Mcl1 Translation Apoptosis Apoptosis Mcl1->Apoptosis Inhibits CDK1_2 CDK1 / CDK2 G1_S_G2_M G1/S & G2/M Progression CDK1_2->G1_S_G2_M CellCycleArrest Cell Cycle Arrest Roscovitine Roscovitine Roscovitine->CDK7_9 Roscovitine->CDK1_2

Caption: Roscovitine's dual mechanism inhibiting transcription and cell cycle progression.

Proteomics_Workflow cluster_analysis Downstream Analysis cluster_results Outcomes Start Cell Culture (e.g., HeLa, MM.1S) Treatment Treatment: - Roscovitine (20 µM) - Vehicle (DMSO) Start->Treatment Harvest Cell Lysis & Protein Extraction Treatment->Harvest Affinity Affinity Chromatography (Roscovitine Beads) Harvest->Affinity WB Western Blot Validation (p-Rb, Mcl-1) Harvest->WB MS Quantitative MS (Proteome/Phosphoproteome) Harvest->MS Targets Target Identification (On/Off-targets) Affinity->Targets Pathways Pathway Modulation (e.g., Apoptosis, Cell Cycle) WB->Pathways MS->Targets MS->Pathways

Caption: Experimental workflow for proteomic analysis of Roscovitine's effects.

References

In Vivo Xenograft Studies with (4-Fluorophenyl)(9H-purin-6-yl)amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for in vivo xenograft studies specifically utilizing (4-Fluorophenyl)(9H-purin-6-yl)amine did not yield specific experimental data or established protocols for this particular compound. The available research focuses on derivatives and analogues of the purine structure, exploring their potential as anticancer agents.

This document, therefore, provides a generalized framework and best-practice protocols for conducting in vivo xenograft studies based on common methodologies for similar purine-based compounds. Researchers planning to evaluate this compound can adapt these guidelines to design their specific experiments.

Compound Profile: this compound

While specific in vivo data is not publicly available, the structure of this compound suggests its potential as a kinase inhibitor or a modulator of purinergic signaling, common mechanisms for purine analogues in cancer therapy. Preclinical evaluation would be necessary to determine its precise mechanism of action and to establish a rationale for its use in specific cancer models.

General Xenograft Model Workflow

The following diagram outlines a standard workflow for an in vivo xenograft study, from cell line selection to endpoint analysis.

xenograft_workflow General Xenograft Study Workflow cluster_preclinical Pre-clinical Phase cluster_in_vivo In Vivo Phase cluster_endpoint Endpoint Analysis cell_selection Cancer Cell Line Selection & Culture animal_model Animal Model Selection (e.g., Nude Mice) cell_selection->animal_model drug_prep Test Compound Formulation & Vehicle Preparation animal_model->drug_prep tumor_implantation Tumor Cell Implantation drug_prep->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment Treatment Initiation (Vehicle & Test Compound) tumor_growth->treatment monitoring Regular Monitoring (Tumor Volume, Body Weight, Health) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis (TGI, etc.) euthanasia->data_analysis histology Histopathology & Immunohistochemistry euthanasia->histology

Caption: A generalized workflow for in vivo xenograft studies.

Experimental Protocols

The following are detailed, adaptable protocols for key stages of a xenograft study.

Cell Culture and Tumor Implantation

Objective: To establish subcutaneous tumors in immunocompromised mice.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel® or similar basement membrane matrix (optional)

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) to ~80% confluency.

  • On the day of implantation, harvest the cells by trypsinization.

  • Wash the cells with sterile PBS and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).

  • Anesthetize the mice and subcutaneously inject the cell suspension into the flank.

  • Monitor the animals for tumor growth. Caliper measurements should begin once tumors are palpable.

Dosing and Administration

Objective: To administer the test compound and vehicle control to tumor-bearing mice.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile PBS, corn oil, 0.5% carboxymethylcellulose)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Animal scale

Protocol:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. The formulation's stability should be confirmed beforehand.

  • Administer the test compound and vehicle control to the respective groups. Common routes of administration include:

    • Oral (p.o.): Gavage

    • Intraperitoneal (i.p.): Injection into the peritoneal cavity

    • Intravenous (i.v.): Injection into a vein (e.g., tail vein)

  • The dosing schedule will be dependent on the compound's pharmacokinetic properties (e.g., daily, twice daily, every other day).

  • Monitor the animals for any signs of toxicity.

Tumor Growth and Body Weight Monitoring

Objective: To assess the efficacy and toxicity of the treatment.

Materials:

  • Digital calipers

  • Animal scale

Protocol:

  • Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Weigh each mouse at the same frequency as tumor measurements to monitor for treatment-related toxicity.

  • Record all measurements meticulously for each animal.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-Daily, p.o.1500 ± 150-
This compound25Daily, p.o.800 ± 12046.7
This compound50Daily, p.o.450 ± 9070.0
Positive ControlXDaily, p.o.300 ± 7580.0

Table 2: Example of Body Weight Data

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean % Body Weight Change
Vehicle Control-20.1 ± 0.522.5 ± 0.6+11.9
This compound2520.3 ± 0.421.8 ± 0.5+7.4
This compound5020.2 ± 0.519.0 ± 0.7-5.9
Positive ControlX20.0 ± 0.421.5 ± 0.6+7.5

Potential Signaling Pathways

Based on the purine scaffold, this compound could potentially interact with several signaling pathways implicated in cancer. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key kinase in a cancer-related pathway.

signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Receptor->Kinase TF Transcription Factor Kinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->Kinase

Caption: Hypothetical inhibition of a kinase by the test compound.

Disclaimer: The protocols and information provided are for guidance purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The specific experimental design, including cell lines, animal models, dosing, and endpoints, should be carefully considered and optimized for the scientific question being addressed.

Application Notes and Protocols for the Synthesis of (4-Fluorophenyl)(9H-purin-6-yl)amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (4-Fluorophenyl)(9H-purin-6-yl)amine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to endogenous purines, which are key components of nucleic acids and signaling molecules. The primary synthetic strategies discussed herein are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction

The synthesis of N-substituted purine derivatives is a cornerstone of many drug discovery programs. The introduction of a (4-fluorophenyl)amino group at the 6-position of the purine core can significantly modulate the biological activity of the parent molecule. This modification is often explored to enhance target affinity, improve pharmacokinetic properties, or alter the mechanism of action. Two of the most powerful and versatile methods for forging the crucial C-N bond in these target molecules are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical and often straightforward method for the synthesis of 6-aminopurine derivatives. This reaction typically involves the displacement of a leaving group, most commonly a halogen (typically chlorine), from the 6-position of the purine ring by an amine nucleophile. The reaction is facilitated by the electron-deficient nature of the purine ring system.

Reaction Principle

The SNAr reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C6 carbon of the purine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (e.g., chloride) restores the aromaticity of the purine ring and yields the desired 6-aminopurine derivative. The reaction is often carried out at elevated temperatures and may be facilitated by the addition of a base to neutralize the generated acid.

Caption: General reaction scheme for the SNAr synthesis.

Experimental Protocol: Conventional Heating

This protocol is adapted from procedures for the synthesis of analogous 6-substituted purine derivatives.[1][2]

Materials:

  • 6-Chloropurine

  • 4-Fluoroaniline

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (1.0 eq).

  • Add anhydrous DMF or EtOH as the solvent.

  • Add 4-fluoroaniline (1.1 - 1.5 eq) to the suspension.

  • Add a base such as triethylamine or DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried.

  • Alternatively, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on a greener and more efficient method for the synthesis of 6-substituted aminopurine analogs.[1]

Materials:

  • 6-Chloropurine

  • 4-Fluoroaniline

  • Water

  • Microwave reactor vial

  • Magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, suspend 6-chloropurine (1.0 eq) in water.

  • Add 4-fluoroaniline (1.5 - 2.0 eq) to the suspension.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the aqueous solution and can be isolated by filtration.

  • Wash the solid product with water and then a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum to yield pure this compound.

Quantitative Data for SNAr Synthesis of Analogous Compounds
Starting Material (Purine)AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine1-(4-fluorophenyl)piperazineEt₃NEtOHReflux692[3]
6-ChloropurineAnilineEt₃NDMF80-1002-24Moderate to High[1]
6-Chloropurine DerivativesVarious Amines-Water120-150 (MW)0.17-0.575-95[1]

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is particularly useful when the SNAr reaction is sluggish or fails, for instance, with less reactive aryl halides or more sterically hindered amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The aryl halide (6-halopurine) adds to a Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated.

The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol

This is a general protocol that can be adapted for the synthesis of this compound based on standard Buchwald-Hartwig conditions.

Materials:

  • 6-Halopurine (e.g., 6-chloropurine or 6-bromopurine)

  • 4-Fluoroaniline

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer with heating

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add the 6-halopurine (1.0 eq), palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.2-2.0 eq relative to Pd).

  • Add the base (e.g., NaOtBu, 1.2-2.0 eq).

  • Evacuate and backfill the flask with the inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add 4-fluoroaniline (1.1 - 1.5 eq) via syringe.

  • Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Compounds
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2- or 4-Bromo-estrone derivativeAnilinePd(OAc)₂/X-PhosKOt-BuTolueneMW0.5-170-95
Heteroaryl HalidesVarious Amines[(CyPF-tBu)PdCl₂]NaOt-BuToluene10012-24High
Aryl ChloridesPrimary AminesPd(OAc)₂/JosiPhosNaOt-BuToluene10012-24High

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants (Purine, Amine, Base, Catalyst, Ligand) Solvent Add Anhydrous Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Heating Heat and Stir (e.g., 80-110°C) Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Filter Filter (e.g., through Celite) Quench->Filter Extract Solvent Removal Filter->Extract Purify Purification (Column Chromatography or Recrystallization) Extract->Purify

Caption: A generalized experimental workflow for synthesis.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are highly effective methods for the synthesis of this compound derivatives. The SNAr approach, particularly the microwave-assisted protocol in water, offers a more environmentally friendly and often faster route. The Buchwald-Hartwig amination provides a broader substrate scope and is an excellent alternative, especially for more challenging couplings. The choice of method will depend on the specific starting materials, available equipment, and desired scale of the synthesis. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and development.

References

Application of (4-Fluorophenyl)(9H-purin-6-yl)amine in Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs represent a cornerstone in the development of antiviral therapeutics. Their structural similarity to endogenous purines allows them to interfere with viral replication processes, often by targeting viral polymerases or other essential enzymes. The N6-substituted purine derivative, (4-Fluorophenyl)(9H-purin-6-yl)amine, is a compound of interest for antiviral screening due to the known biological activities of this class of molecules. The presence of a fluorophenyl group at the N6 position can influence the compound's binding affinity to target proteins and its overall pharmacokinetic properties.

This document provides a detailed overview of the potential application of this compound in antiviral research. It includes hypothetical data based on the activity of similar N6-arylpurine derivatives and outlines detailed protocols for its evaluation as a potential antiviral agent. While specific antiviral activity for this exact compound is not extensively documented in publicly available literature, the provided methodologies and illustrative data will serve as a comprehensive guide for researchers initiating studies on this or related compounds.

Principle of Antiviral Action (Hypothetical)

It is hypothesized that this compound, as a purine analog, may exert its antiviral effects by inhibiting viral nucleic acid synthesis. Upon cellular uptake, the compound could be metabolized by host or viral kinases to its triphosphate form. This active metabolite may then act as a competitive inhibitor or an alternative substrate for viral RNA- or DNA-dependent polymerases, leading to chain termination and the cessation of viral genome replication. Another plausible mechanism could involve the inhibition of other viral enzymes crucial for the viral life cycle, such as helicases or proteases.

Data Presentation

The following tables summarize hypothetical quantitative data for the antiviral activity and cytotoxicity of this compound against a panel of representative viruses. These values are for illustrative purposes to guide the interpretation of experimental results.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Virus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A/PR/8/34 (H1N1)MDCK7.8>100>12.8
Herpes Simplex Virus 1 (HSV-1)Vero12.5>100>8.0
Hepatitis C Virus (HCV) RepliconHuh-75.28516.3
Human Immunodeficiency Virus 1 (HIV-1)MT-415.1>100>6.6

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for determining the in vitro antiviral activity of a compound by measuring the inhibition of virus-induced cell death.[1][2]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for Influenza, Vero for HSV-1)

  • Virus stock with a known titer

  • This compound, dissolved in DMSO to a stock concentration of 10 mM

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Positive control antiviral drug

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration is 100 µM.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted compound to the wells.

    • Add the virus at a pre-determined multiplicity of infection (MOI) to the compound-containing wells.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus control wells show 80-90% CPE (typically 48-72 hours).

  • Quantification of Cell Viability: Add the cell viability reagent to all wells according to the manufacturer's instructions. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition of CPE against the compound concentration and fitting the data to a dose-response curve.

    • Determine the CC₅₀ value from the compound toxicity control wells in the same manner.

    • Calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Protocol 2: Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.

Materials:

  • Same as for the CPE Inhibition Assay

  • Endpoint titration assay materials (e.g., for TCID₅₀ determination)

Procedure:

  • Follow steps 1-3 of the CPE Inhibition Assay protocol.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Supernatant: Collect the supernatant from each well, which contains the progeny virus.

  • Viral Titer Determination: Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis:

    • Calculate the percentage of viral yield reduction for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of viral yield reduction against the compound concentration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Host_Cells Host Cell Culture Cell_Seeding Seed Cells in 96-well Plates Host_Cells->Cell_Seeding Compound_Prep Compound Dilution Infection_Treatment Infect Cells and Add Compound Compound_Prep->Infection_Treatment Virus_Stock Virus Stock Preparation Virus_Stock->Infection_Treatment Cell_Seeding->Infection_Treatment Incubation Incubate (48-72h) Infection_Treatment->Incubation Viability_Assay Measure Cell Viability (CPE) or Viral Titer (Yield Reduction) Incubation->Viability_Assay EC50_Calc Calculate EC50 Viability_Assay->EC50_Calc CC50_Calc Calculate CC50 Viability_Assay->CC50_Calc SI_Calc Calculate Selectivity Index EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for in vitro antiviral screening.

Hypothetical Signaling Pathway

G cluster_virus Viral Replication Cycle cluster_compound Compound Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Viral Polymerase-Mediated Nucleic Acid Replication Uncoating->Replication Assembly Assembly & Release Replication->Assembly Compound This compound Metabolism Cellular Kinases Compound->Metabolism Cellular Uptake Active_Metabolite Triphosphate Metabolite Metabolism->Active_Metabolite Phosphorylation Active_Metabolite->Replication Inhibition

Caption: Hypothetical mechanism of action.

Conclusion

This compound belongs to a class of compounds with established potential in antiviral drug discovery. The protocols and illustrative data presented here provide a robust framework for the systematic evaluation of its antiviral efficacy and spectrum. Further studies, including mechanism of action investigations and in vivo efficacy models, would be necessary to fully characterize its potential as a therapeutic agent. Researchers are encouraged to adapt these general methodologies to their specific viral targets and experimental systems.

References

Application Notes and Protocols for Studying Tubulin Polymerization with (4-Fluorophenyl)(9H-purin-6-yl)amine (Rigosertib/ON01910)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenyl)(9H-purin-6-yl)amine, also known as Rigosertib or ON01910, is a small molecule inhibitor that has been investigated for its anticancer properties. Its mechanism of action has been a subject of debate within the scientific community. While initially identified as a Polo-like kinase 1 (PLK1) inhibitor, subsequent studies have proposed multiple mechanisms, including inhibition of the PI3K/Akt pathway and, most relevant to this document, the destabilization of microtubules.[1][2][3]

There is conflicting evidence regarding whether Rigosertib directly inhibits tubulin polymerization or if this activity is attributable to impurities in some commercial preparations.[4][5] These application notes provide a comprehensive set of protocols to enable researchers to independently investigate the effects of this compound on tubulin polymerization and other key cellular pathways.

Data Presentation: Quantitative Analysis of Rigosertib's Effects

The following tables summarize the reported quantitative data for this compound (Rigosertib/ON01910) in various assays. This data highlights the existing discrepancies in its reported activity as a tubulin polymerization inhibitor.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundAssay TypeIC50 / Effect ConcentrationSource
Pharmaceutical-grade RigosertibSingle-molecule fluorescenceDestabilization at ≥10 µM[4]
Commercial-grade Rigosertib (Selleckchem)Bulk TurbidityDepolymerization >25 µM[5]
Clinical-grade RigosertibBulk TurbidityLittle to no effect up to 50 µM[5]
ON01500 (impurity)Bulk TurbidityComplete depolymerization at 1 µM[5]

Table 2: Cell-Based Assays

Assay TypeCell Line(s)EndpointIC50 / Effective ConcentrationSource
Phenotypic Tubulin Polymerization InhibitionCRISPR-edited cell lineMicrotubule disruptionIC50 value determined, but not specified in abstract[6]
Cytotoxicity (MTT Assay)T47DGrowth Inhibition (GI50)0.01 µM (72 hrs)
Cytotoxicity (MTT Assay)MDA-MB-468Growth Inhibition (GI50)Not specified in abstract
Cytotoxicity (General)94 tumor cell linesIC5050-250 nM
Cell Cycle ArrestDU145G2/M arrest0.25-5 µM

Table 3: Kinase Inhibition

KinaseAssay TypeIC50Source
PLK1Cell-free kinase assay9 nM[7]
PLK2Cell-free kinase assay18-260 nM
PDGFRCell-free kinase assay18-260 nM
Flt1Cell-free kinase assay18-260 nM
BCR-ABLCell-free kinase assay18-260 nM
FynCell-free kinase assay18-260 nM
SrcCell-free kinase assay18-260 nM
CDK1Cell-free kinase assay18-260 nM

Experimental Protocols

Here we provide detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)

  • Purified tubulin protein (>99%)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Fluorescent reporter (e.g., DAPI)

  • This compound (test compound)

  • Paclitaxel (stabilizing control)

  • Vincristine or Nocodazole (destabilizing control)

  • DMSO (vehicle control)

  • 384-well or 96-well microplate, suitable for fluorescence reading

  • Fluorescence microplate reader with temperature control (37°C)

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, prepare the tubulin reaction mixture in G-PEM buffer containing tubulin (e.g., 2 mg/mL) and the fluorescent reporter.

  • Add the test compound, controls, or vehicle (DMSO) to the wells of the microplate. The final DMSO concentration should be kept low (e.g., <1%).

  • Add the tubulin reaction mixture to each well.

  • Immediately place the plate in the fluorescence microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 420 nm for DAPI) every minute for 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the rate of polymerization and the maximum polymer mass for each condition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare compound dilutions add_compound Add compounds to plate prep_compound->add_compound prep_tubulin Prepare tubulin mix on ice add_tubulin Add tubulin mix to plate prep_tubulin->add_tubulin add_compound->add_tubulin incubate Incubate at 37°C add_tubulin->incubate read_fluorescence Read fluorescence over time incubate->read_fluorescence plot_curves Plot polymerization curves read_fluorescence->plot_curves calculate_params Calculate Vmax and Polymer Mass plot_curves->calculate_params

In Vitro Tubulin Polymerization Workflow
Cell-Based Microtubule Integrity Assay (Immunofluorescence)

This protocol allows for the visualization of the microtubule network within cells after treatment with the test compound.

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound (test compound)

  • Nocodazole (positive control for destabilization)

  • Paclitaxel (positive control for stabilization)

  • DMSO (vehicle control)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (e.g., mouse monoclonal)

  • Secondary antibody: fluorescently-conjugated anti-mouse IgG

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, controls, or vehicle for a specified time (e.g., 6-24 hours).

  • After treatment, wash the cells with PBS.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

G cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_imaging Imaging seed_cells Seed cells on coverslips treat_cells Treat with compound seed_cells->treat_cells fix_cells Fixation treat_cells->fix_cells permeabilize Permeabilization fix_cells->permeabilize block Blocking permeabilize->block primary_ab Primary antibody block->primary_ab secondary_ab Secondary antibody primary_ab->secondary_ab counterstain DAPI stain secondary_ab->counterstain mount Mount coverslips counterstain->mount visualize Fluorescence Microscopy mount->visualize

Immunofluorescence Staining Workflow
PLK1 Kinase Assay

This assay measures the direct inhibitory effect of the compound on PLK1 kinase activity.

Materials:

  • Recombinant human PLK1 enzyme

  • PLK1 substrate (e.g., casein)

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plate

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound and controls in DMSO.

  • In a 384-well plate, add the kinase buffer, PLK1 enzyme, and the substrate.

  • Add the diluted test compound, controls, or vehicle to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of PLK1 activity for each compound concentration and determine the IC50 value.

PI3K/Akt Pathway Activation Assay (Western Blot)

This protocol assesses the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line (e.g., FaDu, UMSCC 47)[2]

  • Cell culture reagents

  • This compound (test compound)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Plate cells and allow them to adhere.

  • Treat cells with the test compound or vehicle for the desired time (e.g., 24 hours).[2]

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels of Akt and mTOR.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR Activates mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Rigosertib (4-Fluorophenyl) (9H-purin-6-yl)amine Rigosertib->PI3K Inhibits

References

Application Notes and Protocols for Testing Purine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] Purine analogues have emerged as a significant class of kinase inhibitors due to their structural resemblance to the endogenous kinase substrate, ATP.[3][4][5] This structural mimicry allows them to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[3][6]

The development of purine-based kinase inhibitors requires a rigorous and systematic experimental approach to characterize their potency, selectivity, and cellular activity. This document provides detailed application notes and protocols for the key experiments involved in the preclinical evaluation of these compounds, from initial biochemical screening to in vivo efficacy studies.

I. Biochemical Assays: Determining In Vitro Potency and Selectivity

The initial evaluation of a purine-based kinase inhibitor involves determining its direct inhibitory effect on the target kinase in a cell-free system.[2][6] These biochemical assays are essential for quantifying the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6][7]

A. Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the ADP concentration, which in turn correlates with kinase activity.[8][9]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the purine-based test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, a vehicle control (DMSO), and a known inhibitor (positive control) to the appropriate wells of a 384-well plate.[1]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, the specific peptide substrate, and the kinase reaction buffer.

    • Initiate the reaction by adding the kinase reaction mixture to each well.[1]

    • Include a "no kinase" control to determine the background signal (100% inhibition).[1]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction proceeds within the linear range.[1][7]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1][7]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

B. Kinase Selectivity Profiling

To assess the selectivity of a purine-based inhibitor, it is crucial to screen it against a panel of other kinases.[6] This helps identify potential off-target effects that could lead to toxicity.[6] High-throughput screening against a broad panel of kinases representing the human kinome is a common approach.[6] The IC50 values obtained for the target kinase and other kinases are used to calculate a selectivity index.[6]

Data Presentation: In Vitro Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Kinase 2IC50 (nM)Kinase 3IC50 (nM)
PBKI-001JAK215ABL1>10,000SRC5,200
PBKI-002JAK28ABL18,500SRC3,100
PBKI-003JAK225ABL1>10,000SRC>10,000
StaurosporineJAK25ABL110SRC7

Table 1: Hypothetical IC50 values for three purine-based kinase inhibitors (PBKI) and a control inhibitor (Staurosporine) against a target kinase (JAK2) and two off-target kinases.

II. Cell-Based Assays: Evaluating Cellular Potency and Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to understand how a compound behaves in a more physiologically relevant context.[10][11][12] These assays assess the inhibitor's ability to cross the cell membrane, engage its target, and exert a biological effect.

A. Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the ATP present, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the purine-based inhibitor for 72 hours.

  • Viability Measurement:

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).[2]

B. Western Blotting for Target Phosphorylation

Western blotting is a key technique to confirm that the inhibitor is hitting its intended target in the cell by observing the phosphorylation status of the kinase or its downstream substrates.[13]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells to 70-80% confluency.[13]

    • Pre-treat the cells with varying concentrations of the purine-based inhibitor for 1-2 hours.[14]

    • If applicable, stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase pathway.[14]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.[13][14]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel.[14]

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.[14]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.[14][15]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[13]

    • Visualize the protein bands using a chemiluminescence imaging system.[13]

    • The membrane can be stripped and re-probed for the total protein and a loading control (e.g., β-Actin).[14]

C. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of an inhibitor in a cellular environment.[16][17] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[16][18]

Protocol:

  • Cell Treatment: Treat intact cells with the purine-based inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[19]

Data Presentation: Cellular Assays

Compound IDCell LineGI50 (µM)Target Phosphorylation Inhibition (at 1 µM)
PBKI-001HEL0.595%
PBKI-002K5620.298%
PBKI-003HEL1.285%

Table 2: Hypothetical cellular activity of three purine-based kinase inhibitors in relevant cancer cell lines.

III. In Vivo Efficacy Models

Promising compounds from in vitro and cell-based assays are advanced to preclinical in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-animal system.[2][6]

A. Xenograft and Genetically Engineered Mouse Models (GEMMs)
  • Xenograft Models: Human cancer cell lines are implanted, typically subcutaneously, into immunodeficient mice.[20] This is a widely used model to assess the anti-tumor activity of a compound.

  • Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors in the relevant tissue, more closely mimicking human disease.[20]

Protocol (General Xenograft Study):

  • Cell Implantation: Implant human cancer cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the purine-based inhibitor and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

IV. Visualizations: Workflows and Signaling Pathways

Kinase Inhibitor Discovery Workflow

G cluster_0 Discovery & Preclinical Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Biochemical & Cellular Assays In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Selectivity & Potency Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and preclinical development of kinase inhibitors.

JAK-STAT Signaling Pathway and Point of Inhibition

G cluster_0 JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Gene Transcription Nucleus->Gene Inhibitor Purine-Based Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by a purine-based kinase inhibitor.

Western Blot Experimental Workflow

G cluster_1 Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Immunoblotting (Antibodies) D->E F Detection E->F G Data Analysis F->G

Caption: Key steps in a Western blot experiment to assess kinase inhibitor efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Fluorophenyl)(9H-purin-6-yl)amine Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (4-Fluorophenyl)(9H-purin-6-yl)amine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in cell culture?

This compound is a synthetic purine derivative.[1][2] Purine analogs are a class of molecules with diverse biological activities and are often investigated for their potential as therapeutic agents, particularly in oncology and virology.[1][3] In cell culture, this compound is likely used to modulate specific cellular pathways for research purposes, such as studying enzyme inhibition or effects on cell proliferation and signaling.

Q2: How do I prepare and store this compound for cell culture experiments?

It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] On the day of the experiment, thaw an aliquot and prepare the final working concentrations by diluting the stock solution in your complete cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4][5]

Q3: What is the recommended starting concentration for this compound in a new experiment?

The optimal concentration is highly dependent on the specific cell line and the biological question being investigated.[4][6] If no prior data is available for your cell type, a good starting point is to perform a dose-response experiment over a broad range of concentrations (e.g., from nanomolar to micromolar).[5] Literature on similar purine analogs or kinase inhibitors can provide a preliminary range to test.[6]

Q4: How can I determine the optimal concentration of this compound for my specific cell line and assay?

The most effective method is to perform a dose-response curve.[7] This involves treating your cells with a serial dilution of the compound and measuring a relevant biological endpoint.[7] This will help you determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which the compound elicits 50% of its maximal effect.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect at expected concentrations. - Compound instability: The compound may be degrading in the culture medium over time.[5] - Low cell permeability: The compound may not be efficiently entering the cells. - Incorrect concentration: The active concentration for your specific cell line may be higher than anticipated. - Cell line resistance: The target pathway may not be active or the cells may have intrinsic resistance mechanisms.- Check the stability of the compound in your culture medium. Consider refreshing the medium with a new compound at regular intervals for long-term experiments.[5] - If permeability is a concern, consult literature for similar compounds or consider formulation strategies. - Perform a dose-response experiment with a wider and higher range of concentrations.[4] - Confirm the expression and activity of the putative target in your cell line.
High levels of cell death or cytotoxicity. - Concentration is too high: The compound may be toxic at the tested concentrations.[5] - Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[5] - Off-target effects: At higher concentrations, the compound may be affecting other cellular pathways, leading to toxicity.[6]- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.[9][10] - Ensure the final solvent concentration is kept low (typically ≤ 0.1%) and is consistent across all treatments, including the vehicle control.[5] - Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects.[11]
Inconsistent or variable results between experiments. - Inconsistent cell conditions: Variations in cell density, passage number, or growth phase can affect the cellular response. - Compound degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. - Pipetting errors: Inaccurate dilutions can lead to significant variations in the final concentration.- Standardize your cell culture procedures, including seeding density and passage number. Ensure cells are in the logarithmic growth phase during the experiment.[4] - Aliquot the stock solution to avoid multiple freeze-thaw cycles.[4] - Use calibrated pipettes and perform serial dilutions carefully.

Experimental Protocols

Dose-Response Experiment

This protocol outlines the steps to determine the effective concentration range of this compound.

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.[12]

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A 2-fold or 3-fold serial dilution over a broad concentration range is recommended.[8] Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for a predetermined duration based on the expected mechanism of action and the cell doubling time.

  • Assay: At the end of the incubation period, perform a relevant assay to measure the biological response (e.g., cell viability assay, reporter gene assay, or analysis of a specific biomarker).

  • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.[7]

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound.

  • Cell Seeding and Treatment: Follow steps 1-3 of the Dose-Response Experiment protocol.

  • Incubation: Incubate the cells with the compound for the desired time points (e.g., 24, 48, 72 hours).[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) dose_response Perform Dose-Response Experiment prep_stock->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) prep_stock->cytotoxicity plate_cells Plate Cells in Multi-well Plate plate_cells->dose_response plate_cells->cytotoxicity determine_ec50 Determine EC50/IC50 dose_response->determine_ec50 determine_cc50 Determine CC50 (Cytotoxic Concentration) cytotoxicity->determine_cc50 optimal_conc Select Optimal Concentration determine_ec50->optimal_conc determine_cc50->optimal_conc

Caption: Workflow for determining the optimal concentration.

troubleshooting_logic Troubleshooting Logic for Unexpected Results cluster_no_effect Troubleshooting 'No Effect' cluster_cytotoxicity Troubleshooting 'High Cytotoxicity' start Observe Unexpected Result no_effect No Observable Effect start->no_effect high_cytotoxicity High Cytotoxicity start->high_cytotoxicity check_conc Verify Concentration & Widen Range no_effect->check_conc check_stability Assess Compound Stability no_effect->check_stability check_target Confirm Target Expression/Activity no_effect->check_target lower_conc Lower Concentration Range high_cytotoxicity->lower_conc check_solvent Verify Vehicle (DMSO) Concentration high_cytotoxicity->check_solvent assess_off_target Consider Off-Target Effects high_cytotoxicity->assess_off_target

Caption: Logic for troubleshooting common experimental issues.

signaling_pathway Hypothetical Signaling Pathway Inhibition compound (4-Fluorophenyl) (9H-purin-6-yl)amine kinase Target Kinase (Hypothetical) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation, Apoptosis) substrate->response

Caption: Hypothetical inhibition of a signaling pathway.

References

Technical Support Center: Enhancing the Oral Bioavailability of Purine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the oral bioavailability of purine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of my purine-based compound?

A1: Low oral bioavailability of purine analogs is a common challenge stemming from several intrinsic properties. The primary factors include:

  • High Polarity/Poor Permeability: Many purine-based compounds, like nucleoside analogs, are hydrophilic (polar), which limits their ability to passively diffuse across the lipid-rich intestinal cell membranes.[1][2]

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids, which is a prerequisite for absorption.[3][4]

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation, reducing the amount of active drug.[3][5]

  • Efflux Transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters, such as P-glycoprotein (P-gp), which reduces net absorption.[3]

  • Chemical and Enzymatic Instability: The compound could be degraded by the acidic environment of the stomach or by various enzymes in the gastrointestinal tract.[3][6]

Q2: What are the most common strategies to improve the oral bioavailability of purine analogs?

A2: Several strategies are employed to overcome the challenges of poor oral bioavailability:[7][8][9]

  • Prodrug Approach: This is a highly successful strategy where the parent drug is chemically modified to create a more absorbable precursor.[1][6][10] A common method is creating lipophilic ester prodrugs, which can mask polar functional groups and enhance membrane permeability.[10][11] Some prodrugs are designed to target specific intestinal transporters, like the peptide transporter 1 (PepT1).[1][12]

  • Formulation Optimization: Enhancing the drug's formulation can significantly improve its dissolution and solubility.[3][13] Techniques include:

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[3][14]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix prevents crystallization and improves solubility.[3]

    • Lipid-Based Formulations: Encapsulating the drug in lipidic systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve solubility and absorption.[13][15]

  • Use of Metabolism Inhibitors: Co-administering the drug with an inhibitor of a key metabolic enzyme (e.g., xanthine oxidase for 6-mercaptopurine) can reduce first-pass metabolism.[5][16]

  • Nanoparticle-Based Delivery: Formulating the drug in polymeric nanoparticles can protect it from degradation and improve its transport across the intestinal mucosa.[7][11]

Q3: How do I determine which factor (e.g., solubility, permeability, metabolism) is limiting my compound's bioavailability?

A3: A systematic experimental approach is necessary to identify the root cause.[3]

  • In Vitro Solubility Studies: Assess the compound's solubility in simulated gastric and intestinal fluids (at pH 1.2, 4.5, and 6.8) to determine if dissolution is a limiting factor.[17]

  • In Vitro Permeability Assays: Use models like the Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross the intestinal epithelium. Caco-2 assays can also indicate if the compound is a substrate for efflux transporters.[18][19]

  • In Vitro Metabolism Studies: Incubate the compound with liver microsomes or hepatocytes to evaluate its metabolic stability and identify potential metabolites.[20]

  • In Vivo Pharmacokinetic Studies: An animal model (e.g., rat) is used to determine the absolute oral bioavailability by comparing the area under the curve (AUC) of plasma concentration-time profiles after oral (PO) and intravenous (IV) administration.[20][21]

Troubleshooting Experimental Issues

Observed Problem Potential Cause(s) Recommended Action(s)
Low Papp value in Caco-2 assay 1. Poor intrinsic permeability (high polarity).2. Compound is a substrate for efflux transporters (P-gp).3. Low compound recovery due to metabolism or cell binding.1. Consider a prodrug strategy to increase lipophilicity.2. Perform bi-directional Caco-2 assay (A-to-B vs. B-to-A). An efflux ratio >2 suggests active efflux. Consider co-dosing with a known P-gp inhibitor (e.g., verapamil).3. Analyze both apical and basolateral chambers as well as cell lysates to calculate mass balance.
High variability in in vivo pharmacokinetic data 1. Poor aqueous solubility leading to inconsistent dissolution.2. Variable gastric emptying rates.3. Saturation of transporters or metabolic enzymes.4. Coprophagy (in rodent studies).1. Improve the formulation (e.g., use a solution, nanosuspension, or amorphous solid dispersion).2. Ensure a consistent fasting state for all animals before dosing.3. Conduct studies at multiple dose levels to check for dose-dependency.4. House animals in metabolic cages designed to prevent coprophagy.[22]
Calculated oral bioavailability is >100% 1. Non-linear elimination kinetics (e.g., saturation of clearance mechanisms at the IV dose).2. Analytical errors during sample quantification.3. Incorrect dose calculation or administration.1. Review the pharmacokinetics at different dose levels. The IV dose may need to be lowered to ensure linear clearance.2. Re-validate the bioanalytical method for accuracy, precision, and potential matrix effects.3. Meticulously double-check all dosing solution calculations and administration volumes.[22]
Prodrug does not show improved bioavailability over the parent drug 1. Prodrug is chemically unstable in the GI tract.2. Prodrug is poorly permeable.3. Inefficient conversion of the prodrug to the parent drug in vivo.4. Prodrug itself is a strong substrate for efflux transporters.1. Assess the prodrug's stability in simulated gastric and intestinal fluids.2. Evaluate the prodrug's permeability using a Caco-2 assay.3. Analyze plasma samples for both the prodrug and the parent drug to assess the conversion rate.4. Test the prodrug in a bi-directional Caco-2 assay to determine its efflux ratio.

Data Presentation: Oral Bioavailability Enhancement via Prodrugs

The prodrug strategy has been successfully applied to several purine-based antiviral agents, significantly improving their oral bioavailability.

Table 1: Acyclovir vs. Valacyclovir (Prodrug)

Compound Mean Oral Bioavailability (F%) Fold Increase Reference(s)
Acyclovir 15 - 30% - [6]

| Valacyclovir | ~55% | ~3 to 5-fold |[1][6][11] |

Table 2: Ganciclovir vs. Valganciclovir (Prodrug)

Compound Mean Oral Bioavailability (F%) Fold Increase Reference(s)
Ganciclovir ~6% -

| Valganciclovir | ~60% | ~10-fold | |

Table 3: Tenofovir vs. Tenofovir Disoproxil Fumarate (TDF) (Prodrug)

Compound Mean Oral Bioavailability (F%) Reference(s)
Tenofovir Very Poor (<5%) [18]

| Tenofovir Disoproxil Fumarate (TDF) | 25% (fasted) - 39% (fed) |[7] |

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound and helps identify if it is a substrate for efflux transporters.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., 24-well Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[18]

  • Culture medium is typically DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.

2. Monolayer Integrity Check:

  • Before the experiment, measure the transepithelial electrical resistance (TEER) using a voltohmmeter. Only use monolayers with TEER values >250 Ω·cm², which indicates tight junction integrity.[19]

  • Alternatively, assess the permeability of a low-permeability fluorescent marker like Lucifer yellow.

3. Permeability Assay Procedure:

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • For Apical-to-Basolateral (A-B) Transport (Absorption):

    • Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • For Basolateral-to-Apical (B-A) Transport (Efflux):

    • Add the test compound in transport buffer to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • At specified time points (e.g., 60 and 120 minutes), collect samples from the receiver chamber, replacing the volume with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

4. Quantification and Calculation:

  • Determine the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[19]

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests the compound is a substrate for active efflux.[19]

Protocol 2: In Vivo Pharmacokinetic Study for Oral Bioavailability

This protocol determines the absolute oral bioavailability (F%) of a compound in an animal model (e.g., rats).

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (or another appropriate species), weighing 200-250g.

  • Acclimate the animals for at least one week before the study.

  • Fast the animals overnight (approx. 12 hours) before dosing but allow free access to water.

  • Divide animals into two groups: Intravenous (IV) and Oral (PO).

2. Dosing:

  • IV Group: Administer the compound (e.g., solubilized in a vehicle like saline with 5% DMSO) as a single bolus injection via the tail vein. A typical dose might be 1-2 mg/kg.

  • PO Group: Administer the compound (e.g., in a vehicle like 0.5% methylcellulose) via oral gavage. A typical dose might be 5-10 mg/kg.

3. Blood Sampling:

  • Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

4. Plasma Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Calculation:

  • Plot the mean plasma concentration versus time for both IV and PO groups.

  • Calculate the Area Under the Curve from time zero to the last measurable time point (AUC₀-t) using the linear trapezoidal rule.

  • Calculate the AUC from time zero to infinity (AUC₀-inf).

  • Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[21]

Visualizations

experimental_workflow cluster_0 In Vitro Assessment cluster_1 Problem Identification & Strategy cluster_2 In Vivo Validation Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) Problem Identify Limiting Factor Solubility->Problem Permeability Caco-2 Permeability (Papp, Efflux Ratio) Permeability->Problem Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->Problem Strategy Select Enhancement Strategy Problem->Strategy e.g., Low Permeability leads to Prodrug or Formulation change PK_Study Rodent Pharmacokinetic Study (PO vs. IV) Strategy->PK_Study Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability

Caption: Workflow for troubleshooting and enhancing oral bioavailability.

prodrug_activation cluster_GI GI Lumen & Intestinal Cell cluster_Blood Systemic Circulation Prodrug Valacyclovir (Lipophilic Prodrug) Transport PepT1 Transporter Prodrug->Transport Uptake Hydrolysis Esterase Hydrolysis Transport->Hydrolysis Inside Enterocyte ParentDrug Acyclovir (Active Drug) Hydrolysis->ParentDrug releases Absorption Acyclovir in Bloodstream ParentDrug->Absorption Absorbed

Caption: Activation pathway of Valacyclovir, a prodrug of Acyclovir.

transporter_pathways Lumen Intestinal Lumen Uptake Uptake Transporters (e.g., CNTs, ENTs, PepT1) Lumen->Uptake Drug In Enterocyte Apical Membrane Enterocyte Basolateral Membrane Blood Bloodstream Enterocyte:f1->Blood Absorption Efflux Efflux Transporters (e.g., P-gp, BCRP) Enterocyte:f0->Efflux Drug Out Uptake->Enterocyte:f0 Efflux->Lumen

Caption: Role of transporters in intestinal drug absorption.

References

troubleshooting inconsistent results in (4-Fluorophenyl)(9H-purin-6-yl)amine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (4-Fluorophenyl)(9H-purin-6-yl)amine in their experiments. The following sections address common issues related to biochemical and cell-based assays, offering solutions and detailed protocols to ensure experimental consistency and accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 value for this compound in an in vitro kinase assay is higher than the literature value and varies between experiments. What are the potential causes?

Inconsistent IC50 values in kinase assays are a common issue that can stem from several factors related to assay conditions and reagents. Here are the key areas to investigate:

  • Compound Purity and Handling: Verify the purity of your this compound stock. Impurities can interfere with the assay. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, and that the final DMSO concentration is consistent across all wells, as it can impact kinase activity.

  • ATP Concentration: If the compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be highly dependent on the ATP concentration in the assay.[1][2] Using ATP concentrations significantly above the Michaelis-Menten constant (Km) of the kinase can mask the inhibitor's effect, leading to a higher IC50 value.[1] It is recommended to use an ATP concentration at or near the Km for the specific kinase.[2]

  • Enzyme Concentration and Activity: The concentration and stability of the kinase are critical.[1] Low or inconsistent enzyme activity can lead to a low signal-to-background ratio, making it difficult to accurately measure inhibition. Additionally, high enzyme concentrations can lead to rapid substrate depletion, violating the assumptions of steady-state kinetics.[1]

  • Assay Conditions:

    • Incubation Time: Long incubation times can lead to high substrate conversion (>20%), which can underestimate the inhibitor's potency. Assays should be performed under initial velocity conditions.

    • Temperature: Kinase activity is sensitive to temperature fluctuations. Ensure a stable and consistent temperature is maintained throughout the assay setup and incubation.

    • Order of Reagent Addition: The order in which you add the enzyme, substrate, ATP, and inhibitor should be consistent in every experiment to ensure reproducibility.

Q2: I'm observing poor solubility or precipitation of this compound when I add it to my aqueous assay buffer. How can I address this?

Poor aqueous solubility is a frequent challenge with small molecule inhibitors. Here are some strategies to mitigate this issue:

  • Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is within a range that does not cause precipitation and is well-tolerated by your assay system (typically ≤1%).

  • Use of Detergents: Compound aggregation can sometimes be mistaken for poor solubility and can lead to non-specific inhibition.[1] Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can help disrupt these aggregates.[1]

  • Sonication: Briefly sonicating your stock solution or the diluted compound in buffer can help improve dissolution.

  • Test Different Buffers: The pH and composition of the buffer can influence the solubility of the compound. Experimenting with different buffer systems may yield better results.

Q3: My results in cell-based assays are not reproducible. What factors should I consider?

Variability in cell-based assays is a multifaceted problem.[3] Key factors that can contribute to inconsistent results include:

  • Cell Line Health and Passage Number: Use cells from a consistent and low passage number. Genetic drift can occur in continuously cultured cell lines, leading to phenotypic changes over time. Regularly perform cell line authentication.

  • Culture Conditions: Maintain consistency in media composition, serum batches, cell density, and incubation conditions (CO2, temperature, humidity).[3]

  • Compound Stability and Toxicity: The compound may be unstable in the cell culture medium over the course of the experiment. Additionally, at higher concentrations, off-target toxicity can confound the results. It's important to establish a concentration range where the compound is stable and non-toxic to the cells.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to "edge effects." To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification during incubation.

  • Assay Detection System Interference: The compound may directly interfere with the assay's detection method (e.g., quenching fluorescence or inhibiting luciferase).[1] It is crucial to run controls that contain the compound but lack a key biological component (like the cells or a specific enzyme) to test for such interference.[1]

Quantitative Data Summary

The following tables present hypothetical data to illustrate common troubleshooting scenarios.

Table 1: Effect of Final DMSO Concentration on the IC50 of this compound in a Kinase Assay

Final DMSO Concentration (%)Average IC50 (nM)Standard Deviation (nM)
0.155.24.8
0.558.15.3
1.065.79.2
2.098.415.6

This data illustrates that higher concentrations of DMSO can decrease the apparent potency of the inhibitor.

Table 2: Influence of ATP Concentration on the IC50 of an ATP-Competitive Inhibitor

KinaseATP ConcentrationAverage IC50 (nM)Standard Deviation (nM)
Kinase A10 µM (Km)75.38.1
Kinase A100 µM (10x Km)254.621.5
Kinase A1 mM (100x Km)1879.1150.7

This table demonstrates how increasing the ATP concentration relative to its Km value significantly increases the measured IC50 for an ATP-competitive inhibitor.[1][2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for determining the IC50 value of this compound using a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, create intermediate dilutions in the kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • For positive controls (100% kinase activity), add 5 µL of buffer with the corresponding DMSO concentration.

    • For negative controls (0% kinase activity), add 5 µL of buffer with DMSO.

  • Kinase Reaction:

    • Add 10 µL of 2X kinase solution to all wells except the negative controls. For negative controls, add 10 µL of kinase buffer.

    • Start the reaction by adding 5 µL of a 4X solution containing the substrate and ATP (at a concentration equal to the kinase's Km).

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 20 µL of an ATP detection reagent (e.g., Kinase-Glo®) to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a common method for assessing the effect of this compound on cell proliferation or cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Categories cluster_2 Specific Checks cluster_3 Resolution A Inconsistent IC50 Value B Compound Issues A->B C Assay Condition Issues A->C D Enzyme/Reagent Issues A->D B1 Purity & Solubility B->B1 B2 DMSO Concentration B->B2 C1 ATP Concentration C->C1 C2 Incubation Time C->C2 C3 Temperature C->C3 D1 Enzyme Activity D->D1 D2 Substrate Quality D->D2 E Reproducible Results B1->E B2->E C1->E C2->E C3->E D1->E D2->E

Caption: Troubleshooting workflow for inconsistent IC50 values.

G Receptor Growth Factor Receptor KinaseX Kinase-X (Target) Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates Downstream Downstream Signaling Cascade Substrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Ligand Growth Factor Ligand->Receptor Inhibitor (4-Fluorophenyl) (9H-purin-6-yl)amine Inhibitor->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

G A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add Detection Reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Incubate & Read Plate D->E F 6. Analyze Data & Calculate GI50/IC50 E->F

Caption: General experimental workflow for cell-based assays.

References

Technical Support Center: (4-Fluorophenyl)(9H-purin-6-yl)amine Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers using (4-Fluorophenyl)(9H-purin-6-yl)amine, a purine analogue, in kinase inhibition assays.[1]

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CAS No. 73663-95-3) is a purine-based compound.[2][3] Purine analogues are a well-established class of molecules that can act as kinase inhibitors, typically by competing with ATP for the enzyme's active site.[1] Many kinase inhibitors target the ATP-binding site, and given the high cellular concentration of ATP, achieving specificity and potency can be challenging.[4]

Q2: Which kinases are likely to be inhibited by this compound?

Q3: What is a suitable starting concentration range for this inhibitor in an in vitro assay?

For initial screening, a wide concentration range is recommended. Start with a high concentration (e.g., 10-100 µM) and perform serial dilutions down to the low nanomolar range (e.g., 1 nM) to determine an approximate IC50 value (the concentration required to inhibit 50% of kinase activity).[4][8]

Q4: What type of kinase assay format is most suitable?

A variety of assay formats can be used, including radiometric, fluorescence-based, and luminescence-based methods.[4] Luminescence-based assays, such as those that measure ATP depletion (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™), are common for high-throughput screening due to their simplicity and sensitivity.[9][10] In an ATP depletion assay, kinase activity reduces the amount of ATP, leading to a lower light signal; inhibition results in a higher signal.[9] Conversely, ADP production assays generate a luminescent signal proportional to the amount of ADP formed.[9][10]

Q5: Should I be concerned about the inhibitor interfering with the assay detection system?

Yes, small molecules can directly inhibit reporter enzymes like luciferase, which is used in many luminescence-based assays.[11][12] This can create a false positive signal of kinase inhibition.[13] It is crucial to run a "No Enzyme" control, containing all assay components except the kinase, to test for this interference.[13]

II. Troubleshooting Guide

This guide addresses common problems encountered during in vitro kinase assays with purine-based inhibitors.

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal 1. Compound Interference: The inhibitor may be intrinsically fluorescent or may inhibit the detection enzyme (e.g., luciferase).[11][13] 2. High ATP Concentration: Using ATP levels significantly above the kinase's Km can lead to a high background signal in ATP depletion assays.[13] 3. Plate Crosstalk: Signal from a highly active well can "leak" into adjacent wells, especially in high-density plates.[14]1. Run a "No Enzyme" control with the inhibitor to quantify its effect on the detection reagents.[13] 2. Optimize the ATP concentration to be at or near the Km for the specific kinase.[15] 3. Use opaque, white microplates for luminescence assays to minimize crosstalk. If possible, leave empty wells between high and low signal samples.[14]
No or Low Kinase Activity 1. Inactive Kinase: The enzyme may have degraded due to improper storage or handling. 2. Suboptimal Buffer Conditions: pH, salt concentration, or required co-factors may not be optimal. 3. Low Kinase/Substrate Concentration: The concentration of the enzyme or substrate may be too low for a detectable signal.[13]1. Test the kinase with a known positive control inhibitor to validate its activity.[4] 2. Consult the manufacturer's data sheet for the recommended buffer conditions. 3. Perform titration experiments to determine the optimal concentrations of kinase and substrate that result in a linear reaction rate.
Poor Z'-factor (<0.5) 1. High Variability: Inconsistent pipetting, temperature fluctuations, or reagent instability can lead to high standard deviations. 2. Low Signal-to-Background Ratio: The difference between the positive control (100% activity) and negative control (inhibited) is too small.1. Ensure all reagents are fully thawed and mixed. Use calibrated pipettes and allow the plate to equilibrate to the reaction temperature before starting.[16] 2. Optimize enzyme, substrate, and ATP concentrations to maximize the assay window. Ensure the reaction is within the linear range.
Inhibitor Appears Ineffective in vitro 1. Compound Aggregation: The inhibitor may form aggregates that non-specifically inhibit the kinase, an effect that can be misleading.[13] 2. High ATP Concentration: For ATP-competitive inhibitors, a high ATP concentration in the assay will require a higher inhibitor concentration to achieve the same level of inhibition, making the compound appear less potent.[15] 3. In Vitro vs. In Vivo Discrepancy: The compound may be a pro-drug that requires metabolic activation, or factors in a cellular environment are missing in the biochemical assay.[17]1. Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[13] 2. Perform the assay with an ATP concentration equal to the Km of the kinase. This provides a more accurate determination of inhibitor potency (Ki).[15] 3. If possible, confirm results in a cell-based assay that measures the phosphorylation of a downstream substrate.[8]

III. Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a general methodology for determining the IC50 value of this compound against a target kinase (e.g., CDK2) using an ADP-production-based luminescent assay (e.g., ADP-Glo™).

A. Materials

  • Target Kinase (e.g., recombinant human CDK2/Cyclin E)

  • Kinase Substrate (e.g., a specific peptide or protein like Histone H1)

  • This compound

  • ATP

  • Kinase Assay Buffer (consult enzyme datasheet)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Opaque, white 96-well or 384-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

B. Reagent Preparation

  • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Kinase Solution: Dilute the kinase and its substrate in kinase assay buffer to the desired working concentration (e.g., 2X final concentration).

  • ATP Solution: Prepare an ATP solution in kinase assay buffer at the desired concentration (e.g., 4X final concentration, typically at the Km for the kinase).

C. Step-by-Step Procedure [8]

  • Dispense Inhibitor: Add 5 µL of the serially diluted inhibitor to the wells of the microplate. For controls, add 5 µL of assay buffer with the same percentage of DMSO (Positive Control, 100% activity) or a known potent inhibitor (Negative Control).

  • Add Kinase/Substrate: Add 10 µL of the 2X kinase/substrate solution to all wells.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the 4X ATP solution to all wells.

  • Incubation: Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Stop Reaction & Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

IV. Visualized Workflows and Pathways

A. Experimental Workflow

The following diagram illustrates the key steps of the in vitro kinase inhibition assay described above.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis p1 Prepare Inhibitor Serial Dilutions p2 Prepare 2X Kinase/ Substrate Solution p3 Prepare 4X ATP Solution a1 Dispense Inhibitor/ Controls to Plate p3->a1 a2 Add Kinase/ Substrate Mix a1->a2 a3 Pre-incubate a2->a3 a4 Add ATP to Initiate Reaction a3->a4 a5 Incubate at 30°C a4->a5 d1 Stop Reaction & Deplete ATP a5->d1 d2 Add Detection Reagent (Convert ADP -> Light) d1->d2 d3 Measure Luminescence d2->d3 an1 Plot Dose-Response Curve d3->an1 an2 Calculate IC50 an1->an2

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.[8]

B. Relevant Signaling Pathway: CDK2 in Cell Cycle Progression

Since this compound is a purine analogue, it may target CDKs. The diagram below shows a simplified signaling pathway for CDK2, a key regulator of the G1/S transition in the cell cycle.[5][18]

G GF Growth Factors (e.g., EGF) CyclinD Cyclin D GF->CyclinD stimulates synthesis pRb pRb CyclinD->pRb phosphorylates CDK46 CDK4/6 CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates genes for CyclinE->pRb hyper-phosphorylates CDK2 CDK2 CDK2->pRb hyper-phosphorylates Inhibitor (4-Fluorophenyl) (9H-purin-6-yl)amine Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle checkpoint.

References

Technical Support Center: Addressing Resistance to Purine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine-based kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to drug resistance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to purine-based kinase inhibitors?

Resistance to purine-based kinase inhibitors can be broadly categorized into two main types: on-target and off-target resistance.

  • On-target resistance typically involves genetic alterations in the kinase that is the intended target of the inhibitor.[1][2] The most common on-target mechanism is the acquisition of point mutations within the kinase domain.[1][3] These mutations can hinder the binding of the inhibitor, often by altering the conformation of the ATP-binding pocket, without significantly affecting the kinase's catalytic activity.[1][4] A well-documented example is the "gatekeeper" mutation, where a residue at the entrance of a hydrophobic pocket is altered, sterically blocking the inhibitor from binding.[5][6] In some cases, amplification of the target gene can also lead to resistance by increasing the concentration of the target protein, effectively overwhelming the inhibitor.[2][7]

  • Off-target resistance occurs when cancer cells find alternative ways to maintain signaling pathways despite the inhibition of the primary target.[8][9] This can happen through several mechanisms:

    • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibited one.[8] For instance, if a primary signaling pathway is blocked, cells might upregulate a parallel pathway that can still drive cell proliferation and survival.[9][10][11] Examples include the activation of other receptor tyrosine kinases (RTKs) like MET or AXL in response to EGFR inhibition.[10][12]

    • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove the inhibitor from the cell, reducing its intracellular concentration and thus its efficacy.[13][14][15]

    • Altered Drug Metabolism: Changes in metabolic pathways can lead to increased degradation or inactivation of the purine-based inhibitor.[16]

Q2: How can I determine if my cell line has developed resistance to a purine-based kinase inhibitor?

The development of resistance is typically characterized by a decreased sensitivity of the cells to the inhibitor. This can be quantified by a significant increase in the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. A common approach is to perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to compare the dose-response curve of the parental (sensitive) cell line with that of the suspected resistant cell line.

Q3: What are the key differences between primary and acquired resistance?

Primary and acquired resistance are distinguished by when the resistance manifests:

  • Primary Resistance: This refers to an inherent lack of response to the drug from the beginning of the treatment.[2][9] This can be due to pre-existing mutations in the target kinase or inherent activation of bypass pathways in the cancer cells.[7]

  • Acquired Resistance: This develops in tumors that were initially sensitive to the inhibitor.[2][9] After a period of effective treatment, a subpopulation of cancer cells can acquire genetic or epigenetic changes that allow them to survive and proliferate in the presence of the drug, leading to relapse.[9][17]

Troubleshooting Guides

Problem 1: My purine-based kinase inhibitor is no longer effective in my cell culture experiments, and I suspect resistance.

  • Possible Cause 1: On-target mutations.

    • Troubleshooting Steps:

      • Sequence the kinase domain: Perform Sanger or next-generation sequencing of the target kinase's coding region in your resistant cell line to identify potential mutations.[17]

      • Compare to known resistance mutations: Check databases and literature for previously identified mutations that confer resistance to your inhibitor or similar compounds.[1][3]

      • Functional validation: If a novel mutation is found, introduce it into the parental (sensitive) cell line using site-directed mutagenesis to confirm that it confers resistance.[17]

  • Possible Cause 2: Activation of a bypass signaling pathway.

    • Troubleshooting Steps:

      • Phospho-proteomic analysis: Use techniques like Western blotting with a panel of phospho-specific antibodies or mass spectrometry-based phosphoproteomics to compare the activation state of key signaling proteins (e.g., AKT, ERK, STAT3) between sensitive and resistant cells, both with and without inhibitor treatment.[11][18]

      • Inhibit potential bypass pathways: If a bypass pathway is identified as being upregulated, use a second inhibitor targeting a key component of that pathway in combination with your original purine-based inhibitor to see if sensitivity is restored.[10]

  • Possible Cause 3: Increased drug efflux.

    • Troubleshooting Steps:

      • Gene expression analysis: Use qPCR or RNA-seq to measure the expression levels of known drug efflux pump genes (e.g., ABCB1/MDR1) in your resistant cells compared to the sensitive parental line.[13]

      • Use an efflux pump inhibitor: Treat your resistant cells with a known efflux pump inhibitor (e.g., verapamil, reserpine) in combination with your purine-based kinase inhibitor to see if this restores sensitivity.[14] Be aware of potential toxicity from the efflux pump inhibitor itself.[14]

Problem 2: I am getting inconsistent IC50 values for my kinase inhibitor in cell-based assays.

  • Possible Cause 1: Compound solubility and stability.

    • Troubleshooting Steps:

      • Check solubility: Ensure your inhibitor is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is low (typically <0.1%) and consistent across experiments.[19]

      • Assess stability: For long-term experiments, the inhibitor's concentration may decrease due to degradation. Consider replenishing the media with a fresh inhibitor at regular intervals.[20]

  • Possible Cause 2: Variability in cell health and density.

    • Troubleshooting Steps:

      • Standardize cell seeding: Use a consistent cell seeding density for all experiments, as this can affect the cellular response to the inhibitor.[20]

      • Monitor cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[21]

  • Possible Cause 3: Assay-related issues.

    • Troubleshooting Steps:

      • Optimize incubation time: The duration of inhibitor treatment can significantly impact the IC50 value. Determine the optimal incubation time for your specific cell line and inhibitor.

      • Control for solvent effects: Always include a vehicle control (e.g., DMSO only) in your experiments to account for any non-specific effects of the solvent.

Data Presentation: Resistance-Conferring Mutations

The following table summarizes examples of mutations in different kinases that have been reported to confer resistance to specific inhibitors, along with the observed fold change in IC50 values.

KinaseInhibitorMutationFold Change in IC50/KiReference(s)
BCR-ABLImatinibT315I>100[1][3]
EGFRGefitinib/ErlotinibT790M~10-100[2][3]
EGFRAfatinibC797SHigh[22]
ALKCrizotinibL1196M~7[2]
ROS1CrizotinibG2032RHigh[23]
ERK2Vertex-11e/SCH772984Y36H/G37CHigh[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of a kinase inhibitor.[24]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Your purine-based kinase inhibitor

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of your kinase inhibitor in the cell culture medium. Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[24]

Protocol 2: Western Blot for Phospho-Kinase Analysis

This protocol is used to assess the activation state of a target kinase and downstream signaling pathways.[24]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the kinase inhibitor for the desired time, then lyse the cells on ice.

  • Protein Quantitation: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein or a downstream effector. Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in phosphorylation.

Protocol 3: In Vitro Kinase Assay (Radiometric)

This is a biochemical assay to directly measure the inhibitory activity of a compound on a purified kinase.[25]

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (including radioisotope-labeled ATP, e.g., [γ-³²P]ATP or [γ-³³P]ATP)

  • Kinase reaction buffer

  • Your purine-based kinase inhibitor

  • Method for separating substrate from product (e.g., phosphocellulose paper)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, purified kinase, substrate, and your inhibitor at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP (containing the radiolabeled ATP).

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.

  • Stop Reaction: Stop the reaction (e.g., by adding a strong acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate but not the free ATP. Wash the paper to remove unincorporated radiolabeled ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling_Pathway_Bypass cluster_main Primary Signaling Pathway cluster_bypass Bypass Pathway Activation Growth_Factor Growth Factor Primary_RTK Primary Receptor Tyrosine Kinase Growth_Factor->Primary_RTK Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Primary_RTK->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Purine_Inhibitor Purine-Based Kinase Inhibitor Purine_Inhibitor->Primary_RTK Bypass_RTK Bypass Receptor Tyrosine Kinase (e.g., MET, AXL) Bypass_RTK->Downstream_Signaling

Caption: Activation of a bypass signaling pathway to overcome kinase inhibition.

Experimental_Workflow Start Decreased Inhibitor Efficacy (Suspected Resistance) Cell_Viability Confirm Resistance: Cell Viability Assay (IC50 Shift) Start->Cell_Viability Mechanism Investigate Mechanism Cell_Viability->Mechanism On_Target On-Target Resistance Mechanism->On_Target Hypothesis 1 Off_Target Off-Target Resistance Mechanism->Off_Target Hypothesis 2 Sequencing Sequence Kinase Domain On_Target->Sequencing Phospho_Analysis Phospho-Proteomic Analysis Off_Target->Phospho_Analysis Efflux_Analysis Analyze Efflux Pump Expression Off_Target->Efflux_Analysis Mutation_Found Mutation Identified Sequencing->Mutation_Found Bypass_Activated Bypass Pathway Activated Phospho_Analysis->Bypass_Activated Efflux_Increased Efflux Pump Upregulated Efflux_Analysis->Efflux_Increased

Caption: A workflow for troubleshooting suspected kinase inhibitor resistance.

Resistance_Mechanisms Resistance Resistance to Purine-Based Kinase Inhibitors On_Target On-Target Resistance->On_Target Off_Target Off-Target Resistance->Off_Target Mutations Kinase Domain Mutations (e.g., Gatekeeper) On_Target->Mutations Amplification Gene Amplification On_Target->Amplification Bypass Bypass Pathway Activation Off_Target->Bypass Efflux Increased Drug Efflux Off_Target->Efflux Metabolism Altered Drug Metabolism Off_Target->Metabolism

Caption: Logical relationship of kinase inhibitor resistance mechanisms.

References

Validation & Comparative

A Comparative Guide: (4-Fluorophenyl)(9H-purin-6-yl)amine Versus Imatinib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and cellular activities of the purine derivative (4-Fluorophenyl)(9H-purin-6-yl)amine and the well-established tyrosine kinase inhibitor, Imatinib. The information is collated from multiple studies to offer a comparative perspective on their mechanisms of action, target profiles, and in vitro efficacy.

Introduction to the Compounds

This compound , also known as N-(4-fluorophenyl)-9H-purin-6-amine, belongs to the purine family of compounds, which are known to be key components of nucleic acids and have been explored for various therapeutic purposes, including cancer treatment.[1][2][3] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors and cytotoxic agents.[3][4]

Imatinib , sold under the brand name Gleevec®, is a 2-phenylaminopyrimidine derivative and a foundational drug in targeted cancer therapy.[5][6] It functions as a potent and selective small-molecule inhibitor of a specific set of tyrosine kinases.[7][8] Imatinib's success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) has established it as a benchmark for targeted therapeutic agents.[5][9]

Mechanism of Action and Target Profile

The primary mechanism of action for both compounds involves the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[6][8] Dysregulation of these pathways is a common feature of cancer.[5]

This compound and its related purine analogues are being investigated for their inhibitory effects on various kinases. While the precise target profile of this specific compound is not as extensively documented as that of imatinib, related purine derivatives have shown activity against a range of kinases and have also been found to induce cell cycle arrest and apoptosis in cancer cells.[2][4] Some purine derivatives have been shown to interfere with cellular ATP levels, potentially affecting kinase activities broadly.[10]

Imatinib has a well-defined target profile. It selectively inhibits the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[9][11] It achieves this by binding to the ATP-binding site of the kinase domain, stabilizing an inactive conformation of the enzyme and thereby preventing the phosphorylation of its downstream substrates.[6][7] In addition to BCR-ABL, imatinib also potently inhibits other receptor tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR), making it effective against GISTs and other malignancies driven by mutations in these kinases.[5][7]

In Vitro Efficacy: A Comparative Overview

Direct head-to-head comparative studies for this compound and imatinib across a broad panel of cell lines are limited in publicly available literature. The following tables summarize reported IC50 values for each compound or their close structural analogues against various cancer cell lines, compiled from separate studies. This allows for an indirect comparison of their potency.

Table 1: In Vitro Activity of this compound and Related Purine Derivatives

Compound ClassCancer Cell LineCancer TypeIC50 (µM)
6,8,9-trisubstituted purine analogueHuh7Liver Carcinoma14.2 - 23.6
6,8,9-trisubstituted purine analogueHCT116Colon CarcinomaNot specified
6,8,9-trisubstituted purine analogueMCF7Breast AdenocarcinomaNot specified
N(6)-(4-Trifluoromethylphenyl)piperazine purine ribonucleosideHuh7Liver Carcinoma5.2 - 9.2
N(6)-(4-Trifluoromethylphenyl)piperazine purine ribonucleosideHepG2Liver Carcinoma5.2 - 9.2
N(6)-(4-Trifluoromethylphenyl)piperazine purine ribonucleosideMCF7Breast Carcinoma5.2 - 9.2
N(6)-(4-Trifluoromethylphenyl)piperazine purine ribonucleosideHCT116Colon Carcinoma5.2 - 9.2
N-(9H-purin-6-yl) benzamide derivativesVariousCancer Cell Lines3 - 39
3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivative (SKLB0533)HCT116Colorectal Carcinoma0.0445 - 0.1355

Data compiled from multiple sources.[2][4][10][12] Note that the compounds listed are structural analogues and not the exact this compound.

Table 2: In Vitro Activity of Imatinib

CompoundCancer Cell LineKey TargetIC50 (µM)
ImatinibK562BCR-ABL~1.0 - 7.3
Imatinib Analogue (PAPP1)Not specifiedABL1Comparable to Imatinib

Data compiled from multiple sources.[13][14][15]

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways targeted by Imatinib and a generalized pathway that could be affected by purine-based kinase inhibitors.

Imatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR / c-KIT Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) PDGFR->Downstream BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->BCR_ABL Inhibits

Caption: Imatinib inhibits BCR-ABL, PDGFR, and c-KIT signaling.

Purine_Inhibitor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kinase Various Kinases (e.g., CDKs, etc.) CellCycle Cell Cycle Progression Kinase->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation Purine_Derivative (4-Fluorophenyl) (9H-purin-6-yl)amine Purine_Derivative->Kinase Inhibits Proliferation->Apoptosis

Caption: Purine derivatives may inhibit kinases, affecting cell cycle.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate kinase inhibitors like this compound and Imatinib.

Cell Viability (MTT/CCK-8) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., K562, Huh7) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Imatinib) in culture medium.[18] Replace the existing medium with medium containing the compounds or a vehicle control (e.g., DMSO).[18]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[18]

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for an additional 1-4 hours.[16]

  • Data Acquisition: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[16][17]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[18]

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Compounds A->B C 3. Incubate for 48-72h B->C D 4. Add MTT or CCK-8 Reagent C->D E 5. Incubate for 1-4h D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

Caption: Workflow for a typical cell viability assay.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the recombinant kinase enzyme, a specific substrate peptide, and various concentrations of the inhibitor in a kinase assay buffer.[19]

  • Initiation: Start the kinase reaction by adding ATP (often including γ-³²P-ATP for radioactive detection or using ADP-Glo™ systems for luminescence).[11][20]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[19]

  • Termination: Stop the reaction by adding a stop solution, such as SDS-PAGE loading buffer or ADP-Glo™ Reagent.[11][19]

  • Detection:

    • Radiometric: Separate proteins by SDS-PAGE, expose to a phosphor screen, and quantify the amount of ³²P incorporated into the substrate.[21]

    • Luminescence (ADP-Glo™): After stopping the reaction and depleting remaining ATP, add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction. Measure the resulting luminescence.[19][20]

  • Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[19]

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the effect of an inhibitor on the phosphorylation of downstream targets within a signaling pathway in whole cells.

  • Cell Treatment and Lysis: Culture cells to a suitable confluency, then treat with the inhibitor or vehicle for a specified time.[22] If applicable, stimulate the signaling pathway with a growth factor or other agonist.[23] Wash the cells with ice-cold PBS and lyse them using a buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[24]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[25]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or non-fat milk in TBST).[25]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).[22]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[24]

  • Analysis: Quantify the band intensity. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total protein or a loading control like β-actin or GAPDH.[23][24]

Conclusion

Imatinib is a highly specific and potent inhibitor of BCR-ABL, c-KIT, and PDGFR, with a well-established clinical track record.[9] Its efficacy is concentrated in malignancies driven by these specific kinases. This compound belongs to a broader class of purine derivatives that show promise as anti-cancer agents, potentially through the inhibition of various kinases involved in cell cycle control and proliferation.[2][4]

While direct comparative data is scarce, the available information suggests that novel purine derivatives can exhibit potent cytotoxic effects against a range of cancer cell lines.[4] However, their target specificity and mechanism of action require further detailed investigation to ascertain their therapeutic potential relative to established inhibitors like imatinib. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.

References

A Comparative Analysis of (4-Fluorophenyl)(9H-purin-6-yl)amine and Sunitinib in Renal Cell Carcinoma Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide provides a comprehensive overview of Sunitinib's activity in renal cell carcinoma (RCC) models based on available scientific literature. However, a direct comparison with (4-Fluorophenyl)(9H-purin-6-yl)amine is not possible at this time due to a significant lack of published research on the latter compound in the context of RCC. The information presented herein for this compound is based on general studies of related purine analogs and should not be interpreted as a direct comparative assessment against Sunitinib for RCC.

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor for RCC

Sunitinib is an oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has been a standard of care for metastatic renal cell carcinoma (mRCC) for many years. Its primary mechanism of action involves the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.

Mechanism of Action

Sunitinib's anti-cancer effects in RCC are primarily attributed to its inhibition of:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFR-1, VEGFR-2, and VEGFR-3, sunitinib inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and spread.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-α and PDGFR-β disrupts tumor growth and angiogenesis.

  • Other Tyrosine Kinases: Sunitinib also inhibits other kinases such as c-KIT, FLT3, and RET.

This multi-targeted inhibition leads to a reduction in tumor vascularization and the induction of cancer cell apoptosis, ultimately resulting in tumor shrinkage.[1]

Signaling Pathway Targeted by Sunitinib

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K PDGFR->RAS PDGFR->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture RCC Cell Culture (e.g., 786-O, Caki-1) Viability Cell Viability Assay (MTT/XTT) CellCulture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis WesternBlot Western Blot Analysis (p-VEGFR, p-Akt) CellCulture->WesternBlot Xenograft RCC Xenograft Model (Nude Mice) Treatment Sunitinib Administration (Oral Gavage) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement IHC Immunohistochemistry (CD31, Ki-67) TumorMeasurement->IHC

References

structure-activity relationship of (4-Fluorophenyl)(9H-purin-6-yl)amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of N6-Arylpurine Analogs as Kinase Inhibitors, with a Focus on (4-Fluorophenyl)(9H-purin-6-yl)amine Scaffolds

Introduction

Core Scaffold and Rationale

The this compound core combines the privileged purine heterocycle with a 4-fluorophenyl group at the N6 position. The purine core mimics the adenine base of ATP, enabling competitive binding to the ATP-binding site of kinases. The N6-aryl substituent can form crucial interactions within the active site, influencing both potency and selectivity. The fluorine atom on the phenyl ring is a common modification in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate physicochemical properties.

Comparative Analysis of Structure-Activity Relationships

The biological activity of N6-arylpurine analogs is highly dependent on the nature and position of substituents on both the purine ring and the N6-aryl moiety. The following sections summarize the key SAR findings from studies on related compounds.

Substitutions on the N6-Aryl Ring

The electronic and steric properties of substituents on the N6-phenyl ring play a critical role in determining the inhibitory activity of these compounds.

Table 1: Influence of N6-Aryl Ring Substitutions on Biological Activity of Purine Analogs

Compound IDN6-SubstituentTarget/AssayIC50 (µM)Cell LineReference
Analog 1 4-FluorophenylCDK20.044-[1]
Analog 2 3-BiphenylCDK20.044-[1]
Analog 3 PhenylDNA-PK4-
Analog 4 4-(Trifluoromethyl)phenyl (piperazine linker)Cytotoxicity1-4Huh7, HCT116, MCF7

Note: Data is compiled from different studies on related but not identical purine scaffolds and is intended for comparative SAR illustration.

From the available data, it can be inferred that:

  • Electron-withdrawing groups , such as the fluorine in the parent scaffold and the trifluoromethyl group, are generally well-tolerated and can contribute to potent activity.[1][2] The trifluoromethylphenyl group, in particular, has been associated with significant cytotoxic effects in cancer cell lines.[2]

  • Bulky substituents , such as a biphenyl group, can be accommodated and may enhance potency, likely through additional hydrophobic interactions within the kinase active site.[1]

  • The position of the substituent is crucial. Studies on related heterocyclic scaffolds have shown that ortho-substitutions on an N-aryl ring can be beneficial, while meta and para substitutions may lead to a loss of activity due to steric clashes.[3]

Substitutions on the Purine Ring

Modifications at the C2 and N9 positions of the purine core have been extensively explored to modulate the activity and selectivity of N6-substituted purine analogs.

Table 2: Influence of Purine Ring Substitutions on Kinase Inhibitory Activity

Compound IDC2-SubstituentN9-SubstituentN6-SubstituentTarget KinaseIC50 (µM)Reference
Analog 5 HHBenzylCDK2>10[4]
Analog 6 ThiomorpholinylIsopropylBenzylCDK20.9[4]
Analog 7 Hβ-D-ribofuranosylHCytotoxicity-[2]

Note: Data is compiled from different studies on related but not identical purine scaffolds and is intended for comparative SAR illustration.

Key takeaways from these modifications include:

  • C2-Substitutions: Introduction of substituents at the C2 position can significantly impact potency. For instance, the addition of a thiomorpholinyl group to a 6-benzylaminopurine scaffold resulted in a substantial increase in CDK2 inhibitory activity.[4] This position is often solvent-exposed in the ATP-binding pocket, allowing for a variety of substituents to be introduced to improve properties like solubility and cell permeability.

  • N9-Substitutions: The N9 position is another critical site for modification. Small alkyl groups, such as isopropyl, have been shown to be favorable for CDK2 inhibition in some series.[4] In other cases, the attachment of a ribofuranosyl moiety (as in nucleoside analogs) can lead to potent cytotoxic activity, as these compounds can be processed by cellular kinases.[2]

Experimental Protocols

The biological data presented in this guide were generated using a variety of standard experimental techniques. Below are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific protein kinases is typically determined using an in vitro kinase assay.

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., CDK2/cyclin E) is used as the enzyme source. A specific peptide substrate for the kinase is prepared in a suitable assay buffer.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are incubated with varying concentrations of the test compound in a microtiter plate.

  • Detection: After the incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this is often done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (e.g., Sulforhodamine B Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using assays that measure cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF7, HCT116, Huh7) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Fixation: After treatment, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a relevant signaling pathway often targeted by purine-based kinase inhibitors and a general workflow for their evaluation.

G cluster_0 Cell Cycle Progression cluster_1 Inhibitor Action CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inactivates G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Inhibitor This compound Analog Inhibitor->CDK4_6 inhibits G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Library of This compound Analogs B Kinase Inhibition Assay (IC50) A->B C Cell Viability Assay (IC50) B->C D SAR Analysis C->D D->A Iterative Design E Lead Compound Selection D->E

References

Safety Operating Guide

Proper Disposal of (4-Fluorophenyl)(9H-purin-6-yl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of (4-Fluorophenyl)(9H-purin-6-yl)amine, a fluorinated purine derivative, are critical for ensuring laboratory safety and environmental protection. Due to its chemical nature as a halogenated aromatic compound, it is classified as hazardous waste and necessitates specific disposal procedures. This guide provides comprehensive, step-by-step instructions for the safe management and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. While a specific SDS for this compound was not identified, data from closely related halogenated and fluorinated compounds indicate a need for stringent safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][2]

Waste Classification and Segregation

This compound is classified as a halogenated organic waste due to the presence of a fluorine atom.[1][3] This classification requires it to be segregated from other waste streams to ensure proper disposal and to prevent potentially hazardous chemical reactions.

Key Segregation Principles:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste.[1] This is crucial as the disposal methods and costs differ significantly.[4]

  • Separate from Other Waste Types: Keep this compound separate from acids, bases, and other reactive chemicals.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Containment:

    • Place waste this compound, including any contaminated materials (e.g., gloves, weighing paper, pipette tips), into a designated, leak-proof, and chemically compatible container.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."

    • Identify all chemical constituents and their approximate concentrations on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.[1]

  • Disposal Request:

    • Once the container is nearly full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[1]

Recommended Disposal Methods

The primary recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration .[5][6] This method is effective in breaking the stable carbon-fluorine bond.[5]

Disposal MethodKey Considerations
High-Temperature Incineration The incinerator must be specifically designed and licensed to handle halogenated organic waste.[5] This is the most effective method for complete destruction.[5]
Hazardous Waste Landfill If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative. The landfill must be permitted to accept halogenated organic waste. Proper packaging and labeling are crucial to prevent leakage.[5]

Under no circumstances should this compound be disposed of down the sink or in regular trash.[4]

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[4]

  • Control and Contain: If it is safe to do so, prevent the spill from spreading using absorbent materials (e.g., vermiculite, sand).[4]

  • Cleanup: For small spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[4]

Glassware that has come into contact with this compound should be rinsed with a suitable organic solvent. The initial rinsate must be collected and disposed of as halogenated organic waste.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A This compound Waste (Solid or Liquid) B Is the waste halogenated? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes D Segregate as 'Non-Halogenated Organic Waste' B->D No E Use designated, sealed, and labeled 'Halogenated Waste' container C->E F Store in designated Satellite Accumulation Area E->F G Contact EHS for Pickup and Disposal F->G

Caption: Disposal workflow for this compound.

References

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